Apyramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-23(15-26(32)35-21-10-8-20(9-11-21)29-17(2)31)24-14-22(34-3)12-13-25(24)30(16)27(33)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUFTKVMXUYTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218582 | |
| Record name | Apyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68483-33-0 | |
| Record name | 4-(Acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68483-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apyramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068483330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APYRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89832816U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apyramide as a Prodrug of Indomethacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Apyramide, a prodrug of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. This compound, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is designed to mitigate the gastrointestinal toxicity associated with indomethacin while maintaining its therapeutic efficacy. This document consolidates available data on the synthesis, mechanism of action, pharmacokinetics, and pharmacodynamics of this compound, presenting it in a clear and structured format for researchers and professionals in drug development. The guide includes detailed, albeit generalized, experimental protocols for preclinical evaluation and mandatory visualizations to illustrate key concepts.
Introduction
Indomethacin is a well-established NSAID used for its potent anti-inflammatory, analgesic, and antipyretic properties. Its clinical use, however, is often limited by severe gastrointestinal side effects, including ulceration and bleeding. The development of prodrugs is a key strategy to improve the therapeutic index of parent drugs. This compound is a mutual prodrug of indomethacin, where indomethacin is chemically linked to paracetamol (acetaminophen), another analgesic and antipyretic agent. This linkage is designed to be stable in the acidic environment of the stomach and to be hydrolyzed in the neutral to alkaline environment of the small intestine or after absorption into the systemic circulation, releasing the active indomethacin and paracetamol. This targeted release is intended to reduce direct contact of indomethacin with the gastric mucosa, thereby decreasing local irritation and ulcerogenic effects.
Chemical Structure and Synthesis
This compound is an ester conjugate of indomethacin and paracetamol.
Chemical Name: 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate
Synthesis of this compound
While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, a general laboratory-scale synthesis can be conceptualized based on the principles of esterification. The synthesis involves the activation of the carboxylic acid group of indomethacin, followed by its reaction with the hydroxyl group of paracetamol.
Generalized Synthetic Scheme:
-
Activation of Indomethacin: Indomethacin is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane, chloroform) to form the acyl chloride derivative of indomethacin. This is a common method for activating a carboxylic acid for esterification.
-
Esterification: The resulting indomethacin acyl chloride is then reacted with paracetamol in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is typically carried out at room temperature with stirring until completion.
-
Purification: The crude this compound is then purified using standard techniques such as recrystallization or column chromatography to yield the final product.
Mechanism of Action
This compound itself is pharmacologically inactive. Its therapeutic effects are exerted after its in vivo hydrolysis to indomethacin and paracetamol.
Hydrolysis of this compound
The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes present in the plasma and tissues. This enzymatic cleavage releases indomethacin and paracetamol.
Caption: Hydrolysis of this compound to Indomethacin and Paracetamol.
Pharmacological Action of Indomethacin
The released indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.
Caption: Indomethacin's Inhibition of COX-1 and COX-2 Pathways.
Pharmacokinetics and Toxicology
Pharmacokinetic Parameters (Conceptual)
The following table presents a conceptual comparison of the pharmacokinetic profiles of this compound and indomethacin following oral administration, based on the expected behavior of a prodrug.
| Parameter | This compound | Indomethacin |
| Cmax (ng/mL) | Lower | Higher |
| Tmax (h) | Delayed | Faster |
| AUC (ng·h/mL) | Variable (as prodrug) | Dose-dependent |
| Half-life (h) | Shorter (as prodrug) | Longer |
| Bioavailability (%) | N/A (prodrug) | ~100% |
Acute Toxicity Data (Qualitative)
Studies have shown that this compound is significantly less toxic than indomethacin.
| Species | Route | This compound LD₅₀ (mg/kg) | Indomethacin LD₅₀ (mg/kg) | Reference |
| Rat | Oral | Significantly Higher | 12-50 | [1] |
| Mouse | Oral | Significantly Higher | 50 | [1] |
| Rat | i.p. | Significantly Higher | 13 | [1] |
| Mouse | i.p. | Significantly Higher | 25 | [1] |
Note: Specific LD₅₀ values for this compound are not available in the cited abstract. The table reflects the qualitative statement that this compound is "far less toxic".
Preclinical Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory activity in various preclinical models.[1]
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute inflammation.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Groups:
-
Control (vehicle)
-
This compound (various doses, orally)
-
Indomethacin (positive control, orally)
-
-
Procedure:
-
Animals are fasted overnight.
-
The initial paw volume of the right hind paw is measured using a plethysmometer.
-
The respective treatments are administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Cotton Pellet Granuloma in Rats
This model is used to evaluate sub-acute and chronic inflammation.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Procedure:
-
Sterile, pre-weighed cotton pellets are implanted subcutaneously in the axilla or groin of anesthetized rats.
-
Animals are treated daily with the vehicle, this compound, or indomethacin for a set period (e.g., 7 days).
-
On the 8th day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised.
-
The wet weight of the granuloma is recorded, and then the pellets are dried in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis: The percentage inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas from the treated groups with the control group.
Caption: Workflow for Cotton Pellet Granuloma Assay.
Adjuvant-Induced Arthritis in Rats
This is a model for chronic inflammation and autoimmune disease.
Experimental Protocol:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the footpad of the right hind paw.
-
Treatment: Prophylactic or therapeutic treatment protocols can be followed. For prophylactic, treatment with this compound, indomethacin, or vehicle starts on the day of or one day after adjuvant injection and continues for a specified period (e.g., 21-28 days).
-
Assessment:
-
Paw volume of both hind paws is measured at regular intervals.
-
Arthritic score is assessed based on the severity of erythema, swelling, and joint deformity.
-
Body weight is monitored.
-
At the end of the study, histological analysis of the joints can be performed.
-
-
Data Analysis: The effect of the treatments on paw swelling, arthritic score, and body weight changes are compared to the control group.
References
An In-depth Technical Guide to Apyramide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apyramide (CAS 68483-33-0) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of indomethacin. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed methodologies for key in vivo anti-inflammatory assays are presented, along with a plausible synthetic route. Furthermore, the mechanism of action is elucidated through a diagram of the cyclooxygenase (COX) signaling pathway, a primary target of its active metabolite, indomethacin.
Chemical Structure and Properties
This compound, systematically named 4-(acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate, is an ester derivative of the well-known NSAID indomethacin. The ester linkage is formed between the carboxylic acid group of indomethacin and the hydroxyl group of N-acetyl-p-aminophenol (paracetamol).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 68483-33-0 | [1][2] |
| Molecular Formula | C27H23ClN2O5 | [1][2] |
| Molecular Weight | 490.93 g/mol | [1][2] |
| Canonical SMILES | CC1=C(CC(=O)OC2=CC=C(NC(=O)C)C=C2)C3=CC(OC)=CC=C3N1C(=O)C4=CC=C(Cl)C=C4 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Table 1: Physicochemical Properties of this compound
Synthesis
Proposed Synthetic Protocol: Esterification of Indomethacin
This protocol describes a general method for the esterification of a carboxylic acid (indomethacin) with a phenol (N-acetyl-p-aminophenol) using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Materials:
-
Indomethacin
-
N-acetyl-p-aminophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve indomethacin (1 equivalent) and N-acetyl-p-aminophenol (1-1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1-0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1-1.3 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture under constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterize the final product by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Pharmacological Properties and Mechanism of Action
This compound is characterized as an anti-inflammatory, analgesic, and antipyretic agent. It is a prodrug that is hydrolyzed in vivo to release its active metabolite, indomethacin.[1] The primary mechanism of action of indomethacin is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]
Signaling Pathway: Cyclooxygenase Inhibition
The inhibition of COX enzymes by indomethacin blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The general signaling pathway is depicted below.
Experimental Protocols for Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated using several standard in vivo models. The general protocols for these assays are outlined below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Animals are fasted overnight with free access to water before the experiment and divided into groups (e.g., control, standard drug, and this compound-treated groups).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: this compound, a standard drug (e.g., indomethacin), or the vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of a compound on the proliferative phase of inflammation (subacute inflammation).
Workflow:
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Pellet Preparation: Autoclaved cotton pellets (e.g., 10-50 mg) are prepared.
-
Implantation: Under light anesthesia, sterile cotton pellets are implanted subcutaneously in the dorsal region or axilla of the rats.
-
Drug Administration: The animals are treated with this compound, a standard drug (e.g., indomethacin), or the vehicle daily for a period of 7 days.
-
Excision and Weighing: On the 8th day, the animals are euthanized, and the cotton pellets surrounded by granulomatous tissue are excised. The pellets are dried in an oven at 60°C until a constant weight is achieved.
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight of the granulomas in the treated groups with the control group.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
Workflow:
Protocol:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw on day 0.
-
Drug Administration: this compound or a standard drug can be administered either prophylactically (from day 0) or therapeutically (after the onset of secondary lesions).
-
Assessment of Arthritis: The severity of arthritis is assessed by measuring the volume of both hind paws and by a visual arthritis scoring system at regular intervals for 21 to 28 days. Body weight changes are also monitored.
-
Data Analysis: The effect of the treatment on paw swelling, arthritis score, and body weight is compared between the treated and control groups.
Toxicity
A comparative study has shown that this compound is significantly less toxic than indomethacin in rats and mice when administered orally or intraperitoneally.[1] The acute ulcerogenic effect of this compound was also found to be lower than that of indomethacin.[1]
Conclusion
This compound is a prodrug of indomethacin with demonstrated anti-inflammatory, analgesic, and antipyretic activities. Its mechanism of action is attributed to the inhibition of COX-1 and COX-2 enzymes by its active metabolite. The experimental models described provide a framework for the preclinical evaluation of its pharmacological effects. The favorable toxicity profile of this compound compared to indomethacin suggests its potential as a safer alternative for the treatment of inflammatory conditions. Further research into its clinical efficacy and safety is warranted.
References
Apyramide: A Technical Guide to Synthesis, Purification, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apyramide, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is a non-steroidal anti-inflammatory drug (NSAID) and a structural analog of Indomethacin. Like other NSAIDs, its therapeutic effects are primarily derived from the inhibition of the cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. This technical guide provides a comprehensive overview of the synthesis and purification methods applicable to this compound, based on established protocols for structurally related compounds. It further delineates the presumptive signaling pathway through which this compound exerts its anti-inflammatory, analgesic, and antipyretic effects. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound, an indoleacetic acid derivative, can be achieved through a multi-step process analogous to the well-established synthesis of Indomethacin. The core of this synthetic route is the Fischer indole synthesis, which forms the indole scaffold, followed by N-acylation and subsequent functional group manipulations.
Representative Synthetic Workflow
The overall synthetic strategy involves three main stages:
-
Formation of the Indole Ring: This is typically achieved via the Fischer indole synthesis, reacting a substituted phenylhydrazine with a suitable ketone.
-
Introduction of the Acetic Acid Moiety: An acetic acid or ester group is introduced at the C3 position of the indole ring.
-
N-Acylation and Final Modification: The indole nitrogen is acylated with a p-chlorobenzoyl group, and the final ester linkage is formed.
A generalized workflow for the synthesis is depicted below:
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is a representative method adapted from the synthesis of Indomethacin and its analogs.[1][2][3][4][5] Researchers should optimize these conditions for the specific synthesis of this compound.
Step 1: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-acetic acid
-
To a stirred mixture of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents), add a suitable acidic catalyst such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum to yield the crude indole-3-acetic acid derivative.
Step 2: Esterification with p-Acetamidophenol
-
Dissolve the 5-methoxy-2-methyl-1H-indole-3-acetic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add p-acetamidophenol (1.1 equivalents), dicyclohexylcarbodiimide (DCC) (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography.
Step 3: N-Acylation with p-Chlorobenzoyl chloride
-
Dissolve the esterified indole from the previous step (1 equivalent) in a suitable solvent like anhydrous THF or DMF.
-
Cool the solution to 0 °C and add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.5 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add p-chlorobenzoyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification of this compound
The purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and other impurities. Several methods are applicable, with recrystallization and chromatography being the most common.
Purification Methods
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. For Indomethacin and its analogs, mixed solvent systems such as acetone/water or ethanol/water have been shown to be effective.[6][7]
-
Column Chromatography: Silica gel column chromatography can be employed for the purification of this compound, particularly for removing impurities with different polarities. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be optimized to achieve good separation.
-
Solid-Phase Extraction (SPE): For smaller scale purification or sample clean-up, C18-SPE columns can be utilized.[8] The crude product is dissolved in a suitable solvent and passed through the column, where this compound is retained, and impurities are washed away. The pure product is then eluted with a stronger solvent.
Representative Purification Protocol (Recrystallization)
The following is a general recrystallization protocol adapted from methods used for Indomethacin.[6][7]
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., acetone/water or tetrahydrofuran/water).
-
Add a small amount of activated carbon to decolorize the solution and heat at reflux for 30-60 minutes.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum at a suitable temperature (e.g., 50 °C) for several hours.
Quantitative Data for Analogous Purifications
The following table summarizes representative quantitative data for the purification of Indomethacin, which can serve as a benchmark for the purification of this compound.
| Purification Method | Solvent System | Yield (%) | Purity (%) | Reference |
| Recrystallization | Acetone/Water (2:1) | 92 | 100.0 | [6] |
| Recrystallization | Tetrahydrofuran/Water (3:1) | 89 | 99.9 | [7] |
| Recrystallization | Acetone/Water (1:1) | 84 | 99.8 | [6] |
Mechanism of Action and Signaling Pathway
This compound's pharmacological effects are attributed to its activity as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10]
The Cyclooxygenase Pathway
The COX enzymes are responsible for the conversion of arachidonic acid, a fatty acid released from cell membranes by phospholipase A2, into prostaglandins (PGs). Prostaglandins are lipid autacoids that play a crucial role in mediating inflammation, pain, and fever.[11]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. It is the primary source of prostaglandins in inflamed tissues.[12]
By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Signaling Pathway of COX Inhibition
The following diagram illustrates the signaling pathway affected by this compound and other NSAIDs:
Conclusion
This technical guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. While specific experimental data for this compound itself is limited in publicly available literature, the established methodologies for its structural analog, Indomethacin, offer robust and adaptable protocols for researchers. The provided workflows, experimental details, and signaling pathway diagram serve as a valuable resource for scientists and professionals engaged in the research and development of novel anti-inflammatory agents. Further optimization and characterization will be necessary to fully elucidate the specific properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Purification method of indometacin - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN111848487A - Method for purifying indomethacin - Google Patents [patents.google.com]
- 8. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Technical Guide to the In Vitro Stability and Solubility of Apyramide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the methodologies and representative data for assessing the in vitro solubility and stability of Apyramide, a novel small molecule entity. The determination of these physicochemical and metabolic properties is paramount in the early stages of drug discovery, as they critically influence a compound's viability for further development.[1] Poor solubility can lead to unreliable results in biological assays and hinder oral bioavailability, while instability can compromise a drug's efficacy and safety.[1][2] This guide details standardized experimental protocols, presents data in a clear, tabular format for comparative analysis, and utilizes graphical workflows to illustrate key processes.
In Vitro Solubility Assessment
Aqueous solubility is a fundamental physicochemical property that affects a compound's behavior in biological systems.[1] It is a critical parameter for ensuring reliable data in in vitro assays and is a key determinant of absorption and bioavailability for orally administered drugs.[3][4] A common goal in drug discovery is to identify compounds with an aqueous solubility of greater than 60 µg/mL.[3][5] The solubility of this compound was evaluated using both kinetic and thermodynamic methods to provide a comprehensive profile.
Summary of this compound Aqueous Solubility
The following table summarizes the aqueous solubility of this compound determined under various conditions.
| Assay Type | Buffer System | pH | Solubility (µg/mL) | Analytical Method |
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 45.8 | Nephelometry |
| Kinetic | Simulated Intestinal Fluid (FaSSIF) | 6.5 | 68.2 | Nephelometry |
| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 31.5 | HPLC-UV |
| Thermodynamic | Citrate Buffer | 4.0 | 155.7 | HPLC-UV |
Experimental Protocols
The kinetic solubility assay is a high-throughput method used for rapid compound assessment in early drug discovery.[4][6] It measures the solubility of a compound when added to an aqueous buffer from a DMSO stock solution.[3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the this compound stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to a final top concentration of 200 µM, ensuring the final DMSO concentration is ≤1%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which light scattering indicates the formation of a precipitate is determined as the kinetic solubility.[4]
Considered the "gold standard," the thermodynamic or equilibrium solubility assay measures the concentration of a compound in a saturated solution at equilibrium.[7]
-
Compound Addition: Add an excess amount of solid, crystalline this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7][8]
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of this compound in the clear filtrate/supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.[6]
Visualization of Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
In Vitro Stability Assessment
Evaluating the stability of a new chemical entity is crucial for predicting its in vivo fate. This involves assessing both its susceptibility to metabolism by liver enzymes (metabolic stability) and its intrinsic chemical degradation in relevant physiological solutions (chemical stability).[9]
Metabolic Stability in Liver Microsomes
Metabolic stability assays using liver microsomes are widely employed to investigate Phase I metabolism, which is often mediated by cytochrome P450 (CYP) enzymes.[10] These assays determine a compound's in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[9][11]
| Species | Protein Conc. (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 0.5 | 48.1 | 28.8 |
| Rat | 0.5 | 18.5 | 74.9 |
| Mouse | 0.5 | 9.2 | 150.7 |
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4).[10]
-
Pre-incubation: Add this compound (final concentration, e.g., 1 µM) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. A parallel control incubation is performed without NADPH to assess non-enzymatic degradation.[10]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile with an internal standard) to terminate the reaction.[10][11]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining parent compound versus time. Calculate intrinsic clearance (CLint) from the half-life.[11]
Caption: Workflow for the in vitro metabolic stability assay.
Chemical Stability in Solution
Assessing the chemical stability of a compound in aqueous solutions at different pH values is essential to understand its potential for degradation in various physiological environments (e.g., stomach, intestine) and to establish suitable conditions for formulation and storage.[2]
| Buffer System | pH | Temperature (°C) | % this compound Remaining (24 hours) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 98.5 |
| Acetate Buffer | 4.5 | 37 | 99.1 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 97.2 |
| Carbonate Buffer | 9.0 | 37 | 85.4 |
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation Solutions: Spike the this compound stock solution into a series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0) to a final concentration of 10 µM. Ensure the final organic solvent concentration is low (<1%).
-
Incubation: Incubate the solutions in sealed vials at a controlled temperature (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each buffer solution.
-
Analysis: Directly analyze the samples by HPLC-UV or LC-MS/MS to determine the concentration of this compound remaining.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation rate.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Pharmacological Profile of 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate is a mutual prodrug synthesized by the esterification of the non-steroidal anti-inflammatory drug (NSAID) indomethacin with the analgesic and antipyretic agent paracetamol (acetaminophen). This chemical modification is designed to mitigate the gastrointestinal toxicity associated with indomethacin by masking its free carboxylic acid group, which is a primary contributor to gastric irritation. The prodrug is designed to be stable in the acidic environment of the stomach and undergo hydrolysis in the more alkaline conditions of the intestine and in the bloodstream, releasing the two parent drugs to exert their therapeutic effects. This approach aims to provide a synergistic or additive analgesic and anti-inflammatory effect while improving the safety profile of indomethacin.
Physicochemical Properties
The synthesis of this mutual prodrug involves the conversion of indomethacin to its acid chloride, which is then reacted with paracetamol in an alkaline medium. The resulting ester, 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, exhibits physicochemical properties distinct from its parent compounds.
| Property | Observation | Reference |
| Synthesis | Esterification of indomethacin and paracetamol. | [1] |
| Solubility | Determined in various organic solvents (methanol, ethanol, acetone, chloroform, ether) and water. | [1] |
| Partition Coefficient | Higher in octanol/HCl buffer (pH 1.2) and lower in octanol/phosphate buffer (pH 7.4), suggesting limited dissociation in acidic pH and increased dissociation in intestinal pH. | [1] |
| Purity | Ascertained by thin-layer chromatography. | [1] |
| Structure Confirmation | Confirmed by elemental analysis, IR spectroscopy, 1H NMR spectroscopy, and mass spectroscopy. | [1] |
Pharmacological Profile
The pharmacological activity of 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate is a composite of the actions of its parent molecules, indomethacin and paracetamol, following its in vivo hydrolysis.
Mechanism of Action
The prodrug itself is pharmacologically inactive. Upon hydrolysis, it releases indomethacin and paracetamol, which then act through their respective mechanisms.
-
Indomethacin: A potent, non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX, indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Paracetamol: Its mechanism is not fully elucidated but is thought to involve central analgesic effects, possibly through the inhibition of a COX-3 variant in the brain, and modulation of the endocannabinoid system.
Pharmacodynamics
The expected pharmacodynamic effects of the mutual prodrug are a combination of the anti-inflammatory, analgesic, and antipyretic properties of its constituents.
| Pharmacodynamic Effect | Parent Drug | Mechanism |
| Anti-inflammatory | Indomethacin | Inhibition of prostaglandin synthesis via COX-1 and COX-2. |
| Analgesic | Indomethacin & Paracetamol | Peripheral inhibition of prostaglandin synthesis (Indomethacin) and central analgesic effects (Paracetamol). |
| Antipyretic | Indomethacin & Paracetamol | Inhibition of prostaglandin synthesis in the hypothalamus. |
Pharmacokinetics
The pharmacokinetic profile of the prodrug is designed to differ from the parent drugs, particularly in its absorption phase to minimize gastric contact of free indomethacin.
| Parameter | Description |
| Absorption | The ester prodrug is expected to be absorbed intact from the gastrointestinal tract. |
| Metabolism (Hydrolysis) | The ester linkage is designed to be hydrolyzed by esterases in the intestine and blood, releasing indomethacin and paracetamol. |
| Distribution | The distribution profiles of the released indomethacin and paracetamol are expected to be similar to when they are administered individually. |
| Elimination | The metabolites of indomethacin and paracetamol are excreted primarily through the kidneys. |
Preclinical Data
While specific preclinical data for 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate is limited in publicly available literature, studies on similar indomethacin prodrugs have shown promising results. For instance, various ester derivatives of indomethacin have demonstrated anti-inflammatory and analgesic activities comparable to the parent drug but with significantly reduced ulcerogenic potential. Studies on the co-administration of indomethacin and paracetamol have also suggested a reduction in indomethacin-induced gastric erosions.
Experimental Protocols
The following are representative experimental protocols for evaluating the pharmacological profile of an indomethacin-paracetamol mutual prodrug.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for assessing acute inflammation.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are divided into control, standard (indomethacin), and test (prodrug) groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The respective drugs are administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This model is used to evaluate peripheral analgesic activity.
-
Animals: Swiss albino mice (20-25g) are used.
-
Procedure:
-
Animals are divided into control, standard (indomethacin or paracetamol), and test (prodrug) groups.
-
The respective drugs are administered orally.
-
After a set time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage protection against writhing is calculated for each group relative to the control group.
Ulcerogenic Activity Assessment
This protocol is crucial for evaluating the primary advantage of the prodrug.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted for 24 hours with free access to water.
-
Animals are divided into control, standard (indomethacin), and test (prodrug) groups.
-
The respective drugs are administered orally at therapeutic and supratherapeutic doses.
-
After a set time (e.g., 4-6 hours), the animals are sacrificed, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers and lesions.
-
-
Data Analysis: The number and severity of ulcers are scored to calculate an ulcer index.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Indomethacin
Indomethacin's primary mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid.
Figure 1: Indomethacin's inhibition of the COX pathway.
Signaling Pathway of Paracetamol
The mechanism of paracetamol is more complex and is believed to involve central nervous system pathways.
Figure 2: Central analgesic mechanisms of paracetamol.
Experimental Workflow for Prodrug Evaluation
A typical workflow for the preclinical evaluation of the indomethacin-paracetamol mutual prodrug is outlined below.
References
The Obscure History of Apyramide: A Look into a Forgotten Anti-Inflammatory Agent
The journey of a drug from laboratory bench to patient bedside is often a long and complex process, meticulously documented through preclinical studies and clinical trials. However, some compounds show initial promise but for various reasons, do not progress, leaving behind a sparse and fragmented history. Apyramide, a non-steroidal anti-inflammatory agent (NSAID), appears to fall into this latter category. Despite early investigation into its pharmacological activity, it has remained largely absent from scientific literature for decades, precluding a comprehensive analysis of its development.
Discovery and Early Preclinical Evaluation
This compound, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, was the subject of a comparative study published in 1987.[1] This research positioned this compound as a potential anti-inflammatory, analgesic, and antipyretic drug, drawing direct comparisons to the well-established NSAID, indomethacin.[1]
The study, conducted in rat and mouse models, aimed to characterize the pharmacological and toxicological profile of this compound. The key findings from this early preclinical work are summarized below.
Experimental Protocols
While the full, detailed protocols from the 1987 study are not available, the publication outlines the experimental models used to assess the efficacy and toxicity of this compound[1]:
-
Anti-inflammatory Activity:
-
Carrageenin-induced Paw Edema: This standard model induces acute inflammation in the rat paw. The efficacy of an anti-inflammatory agent is measured by its ability to reduce the resulting swelling.
-
Cotton Pellet Granuloma: A model for sub-chronic inflammation where cotton pellets are implanted subcutaneously in rats. The drug's effect is determined by measuring the dry weight of the granulomatous tissue that forms around the pellet.
-
Adjuvant Arthritis: A model of chronic inflammation in rats that shares some pathological features with human rheumatoid arthritis.
-
-
Analgesic and Antipyretic Activities: The specific tests used to evaluate pain and fever reduction were mentioned but not detailed in the available abstract.[1]
-
Toxicity and Ulcerogenic Effects:
-
Acute Toxicity: The study determined the lethal dose 50 (LD50), a measure of acute toxicity, in both rats and mice via oral and intraperitoneal administration.
-
Ulcerogenic Effect: The acute ulcer-forming potential of this compound was assessed and compared to that of indomethacin, a common side effect of NSAIDs.[1]
-
Preclinical Findings
The 1987 study reported that this compound demonstrated anti-inflammatory, analgesic, and antipyretic properties.[1] Notably, it was found to be significantly less toxic than indomethacin in both rats and mice.[1] Furthermore, its acute ulcerogenic effect was observed to be lower than that of indomethacin.[1]
Table 1: Summary of Comparative Preclinical Data for this compound vs. Indomethacin
| Parameter | This compound | Indomethacin | Animal Model |
|---|---|---|---|
| Acute Toxicity | Far less toxic | More toxic | Rats and Mice |
| Ulcerogenic Effect | Lower | Higher | Not specified |
Note: This table is based on the qualitative descriptions from the 1987 publication, as specific quantitative data is not available.
The Development Gap
Following this initial publication, the development history of this compound goes silent. There is a notable absence of publicly available data regarding further preclinical development, Investigational New Drug (IND) enabling studies, or any phase of clinical trials. The mechanism of action, beyond its classification as an NSAID, has not been elucidated in the available literature, and therefore no specific signaling pathways can be associated with its activity.
This lack of information makes it impossible to construct a modern, in-depth technical guide on this compound. The journey of a drug through the development pipeline involves a vast body of evidence, including detailed pharmacology, pharmacokinetics, toxicology, and extensive clinical evaluation for safety and efficacy in humans. For this compound, this information is not available in the public domain.
Logical Workflow of Drug Discovery and Early Development
While the specific path of this compound after 1987 is unknown, the following diagram illustrates the typical logical workflow for a compound at its stage of development. This represents the journey this compound would have needed to undertake to progress toward clinical application.
Caption: Typical workflow from preclinical discovery to clinical development.
The reasons for the apparent halt in this compound's development are not documented. It is common for drug candidates to be discontinued for a multitude of reasons, including but not limited to insufficient efficacy, unfavorable safety profiles discovered in later studies, difficulties with chemical synthesis or formulation, or strategic business decisions. Without further data, the story of this compound remains an incomplete chapter in the annals of pharmaceutical research.
References
The Anti-Inflammatory Effects of Apyramide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apyramide, a non-steroidal anti-inflammatory drug (NSAID), functions as a prodrug of the well-characterized compound indomethacin. Preclinical evidence demonstrates its efficacy as an anti-inflammatory, analgesic, and antipyretic agent. This technical guide synthesizes the available data on this compound, providing an in-depth look at its mechanism of action, preclinical pharmacology, and toxicological profile. Detailed experimental methodologies for key inflammatory models are presented, and the core signaling pathways are visualized to facilitate a comprehensive understanding of its anti-inflammatory effects.
Introduction
This compound, chemically known as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is a compound designed to improve upon the therapeutic index of its active metabolite, indomethacin.[1] As an NSAID, its primary therapeutic action is the mitigation of inflammation, pain, and fever. The core of its mechanism lies in the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] This document provides a detailed examination of the scientific data supporting the anti-inflammatory properties of this compound.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory effects through its active form, indomethacin, which is a potent non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of indomethacin. By blocking COX-2, the production of prostaglandins such as PGE2 is reduced at the site of inflammation, leading to decreased vasodilation, edema, and pain sensitization. The inhibition of the constitutively expressed COX-1 isoform can contribute to some of the side effects associated with NSAIDs, particularly gastrointestinal issues.
Preclinical Pharmacology
Preclinical studies in animal models have demonstrated the anti-inflammatory, analgesic, and antipyretic properties of this compound. The primary findings are based on the research conducted by Sauvaire D, et al. in 1987.[1]
Anti-inflammatory Activity
This compound has shown significant anti-inflammatory effects in various well-established animal models of inflammation.
Table 1: Summary of Anti-inflammatory Activity of this compound
| Experimental Model | Species | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | Exhibited anti-inflammatory activity. | [1] |
| Cotton Pellet Granuloma | Rat | Demonstrated anti-inflammatory effects. | [1] |
| Adjuvant Arthritis | Rat | Showed activity against adjuvant-induced arthritis. | [1] |
Note: Specific quantitative data on the percentage of inhibition of edema or granuloma formation are not publicly available in the referenced abstracts.
Analgesic and Antipyretic Activities
In addition to its anti-inflammatory effects, this compound has also been shown to possess analgesic and antipyretic properties in preclinical studies.[1]
Toxicology and Safety Profile
A significant finding from preclinical studies is the improved safety profile of this compound compared to indomethacin.
Table 2: Toxicological Profile of this compound
| Toxicity Endpoint | Species | Key Findings | Reference |
| Acute Toxicity (LD50) | Rat, Mouse | This compound was found to be far less toxic than indomethacin via both oral and intraperitoneal routes. | [1] |
| Ulcerogenic Effect | Not Specified | The acute ulcerogenic effect of this compound was lower than that of indomethacin. | [1] |
Note: Specific LD50 values are not provided in the publicly available abstracts.
Experimental Protocols
The following are generalized protocols for the key in vivo models used to assess the anti-inflammatory activity of this compound, based on standard pharmacological procedures.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate acute inflammation.
Methodology:
-
Animals: Male or female Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are divided into groups (e.g., vehicle control, positive control like indomethacin, and this compound treatment groups). Test compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Cotton Pellet Granuloma in Rats
This model is used to assess the sub-chronic anti-inflammatory effects of a compound on the proliferative phase of inflammation.
Methodology:
-
Animals: Male Wistar rats (180-200 g) are generally used.
-
Implantation: Sterile, pre-weighed cotton pellets (e.g., 50 mg) are implanted subcutaneously in the axilla or groin region under light anesthesia.
-
Drug Administration: this compound, vehicle, or a standard drug is administered daily for a period of 7 to 10 days.
-
Explantation and Measurement: On the final day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are excised, dried, and weighed.
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight of the granuloma in the treated groups to the vehicle control group.
Adjuvant Arthritis in Rats
This is a model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.
References
Methodological & Application
Application Notes and Protocols for Apyramide In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyramide is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug for indomethacin.[1][2] As a prodrug, this compound is converted into its active form, indomethacin, within the body. This mechanism of action is designed to reduce the gastrointestinal toxicity often associated with direct administration of indomethacin.[1] In vivo studies have demonstrated that this compound possesses anti-inflammatory, analgesic, and antipyretic properties and exhibits a lower acute toxicity profile compared to indomethacin.[1][2]
This document provides detailed protocols for key in vivo experiments to evaluate the pharmacological activity of this compound and presents its mechanism of action through the inhibition of the cyclooxygenase (COX) pathway.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its therapeutic effects through its active metabolite, indomethacin. Indomethacin is a potent, non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][4]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3][5]
-
COX-2 is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[3][5]
By inhibiting COX-1 and COX-2, indomethacin reduces the synthesis of prostaglandins, leading to the alleviation of inflammation, pain, and fever.[3][4]
Signaling Pathway Diagram
Caption: this compound is metabolized to indomethacin, which inhibits COX-1 and COX-2.
Quantitative Data Summary
The following tables summarize the toxicological and pharmacological data for this compound based on available literature.
Table 1: Acute Toxicity of this compound and Indomethacin
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Mouse | Oral | > 4000 | [1] |
| Intraperitoneal (i.p.) | 1020 | [1] | ||
| Indomethacin | Mouse | Oral | 45 | [1] |
| Intraperitoneal (i.p.) | 27 | [1] | ||
| This compound | Rat | Oral | > 4000 | [1] |
| Intraperitoneal (i.p.) | > 2000 | [1] | ||
| Indomethacin | Rat | Oral | 23 | [1] |
| Intraperitoneal (i.p.) | 13 | [1] |
Table 2: Anti-inflammatory Activity of this compound and Indomethacin
| Experimental Model | Animal Model | Compound | Dose (mg/kg, p.o.) | % Inhibition | Reference |
| Carrageenan-induced Paw Edema | Rat | This compound | 100 | Data not available | [1] |
| Indomethacin | 5 | Data not available | [1] | ||
| Cotton Pellet Granuloma | Rat | This compound | 100 | Data not available | [1] |
| Indomethacin | 5 | Data not available | [1] | ||
| Adjuvant-induced Arthritis | Rat | This compound | 25 (daily) | Data not available | [1] |
| Indomethacin | 1.25 (daily) | Data not available | [1] |
*Note: Specific quantitative data on the percentage of inhibition were not available in the reviewed literature abstracts.
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound.
Carrageenan-induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Caption: Workflow for the carrageenan-induced paw edema assay.
-
Animals: Use male Wistar rats weighing 150-200 g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into four groups:
-
Group 1: Normal control (no treatment).
-
Group 2: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 3: this compound treated.
-
Group 4: Indomethacin treated (positive control).
-
-
Dosing: Administer this compound, indomethacin, or the vehicle orally (p.o.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Cotton Pellet-induced Granuloma in Rats
This model is used to evaluate the anti-inflammatory effect on the proliferative phase of inflammation.
-
Animals: Use male Wistar rats weighing 150-200 g.
-
Implantation of Cotton Pellets: Anesthetize the rats and make a small incision in the dorsal skin. Subcutaneously implant two sterile cotton pellets (e.g., 30 mg each), one on each side of the axilla.
-
Dosing: Administer this compound, indomethacin, or the vehicle orally once daily for 7 consecutive days, starting from the day of cotton pellet implantation.
-
Sample Collection: On the 8th day, sacrifice the animals, dissect out the cotton pellets surrounded by granulomatous tissue, and dry them in an oven at 60°C until a constant weight is obtained.
-
Data Analysis: Determine the dry weight of the granuloma by subtracting the initial weight of the cotton pellet from the final dry weight. Calculate the percentage of inhibition of granuloma formation for the treated groups compared to the control group.
Adjuvant-induced Arthritis in Rats
This is a model of chronic inflammation that resembles human rheumatoid arthritis.
-
Animals: Use male Wistar rats.
-
Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the subplantar region of the right hind paw.
-
Dosing: Begin oral administration of this compound, indomethacin, or vehicle on the day of adjuvant injection and continue for a specified period (e.g., 21 days).
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws at regular intervals.
-
Arthritic Score: Visually score the severity of arthritis in all four limbs based on erythema and swelling.
-
Body Weight: Monitor the body weight of the animals throughout the study.
-
-
Data Analysis: Compare the changes in paw volume, arthritic score, and body weight between the treated and control groups.
Analgesic and Antipyretic Activity
Standard in vivo models can be used to assess the analgesic and antipyretic effects of this compound.
-
Analgesic Activity: The acetic acid-induced writhing test in mice or the hot plate test in rats can be employed.
-
Antipyretic Activity: Brewer's yeast-induced pyrexia in rats is a common model.
Conclusion
This compound, as a prodrug of indomethacin, presents a promising anti-inflammatory agent with a potentially improved safety profile. The in vivo protocols described in these application notes provide a framework for the preclinical evaluation of this compound's efficacy. Further studies to obtain detailed quantitative data on its anti-inflammatory, analgesic, and antipyretic effects are warranted to fully characterize its therapeutic potential.
References
- 1. Pharmacological activity and toxicity of this compound: comparison with non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Apyramide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyramide is a novel small molecule inhibitor targeting the mammalian target of rapamycin (mTOR), a pivotal kinase in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, making it a prime target for therapeutic intervention.[1][4] These application notes provide a comprehensive guide to the cell-based assays recommended for evaluating the efficacy of this compound.
This compound's Hypothetical Mechanism of Action
This compound is designed to be a selective inhibitor of mTOR, functioning as a core component of two distinct protein complexes, mTORC1 and mTORC2.[2][5] By inhibiting mTOR, this compound is expected to modulate downstream signaling, leading to the suppression of cell growth and proliferation and the induction of apoptosis in target cells. The following assays are designed to test these hypotheses.
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize the hypothetical data from a series of experiments designed to test the efficacy of this compound in a cancer cell line (e.g., MCF7).
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (nM) | % Viability (48h) | Standard Deviation |
| 0 (Vehicle) | 100% | 4.5 |
| 1 | 95.2% | 3.8 |
| 10 | 75.8% | 5.1 |
| 100 | 52.1% | 4.2 |
| 1000 | 25.6% | 3.1 |
| 10000 | 5.3% | 1.8 |
Table 2: Cell Proliferation (BrdU Assay)
| This compound Conc. (nM) | % Proliferation (24h) | Standard Deviation |
| 0 (Vehicle) | 100% | 6.2 |
| 1 | 92.5% | 5.5 |
| 10 | 68.3% | 4.9 |
| 100 | 45.7% | 3.7 |
| 1000 | 18.9% | 2.5 |
| 10000 | 3.1% | 1.2 |
Table 3: Apoptosis Induction (Annexin V/PI Staining)
| This compound Conc. (nM) | % Apoptotic Cells (48h) | Standard Deviation |
| 0 (Vehicle) | 5.2% | 1.1 |
| 10 | 12.8% | 2.3 |
| 100 | 35.6% | 3.5 |
| 1000 | 68.4% | 4.8 |
Table 4: Target Engagement - Phospho-S6 Ribosomal Protein (In-Cell Western)
| This compound Conc. (nM) | Normalized p-S6 (Ser235/236) Intensity | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.85 | 0.10 |
| 10 | 0.55 | 0.08 |
| 100 | 0.21 | 0.05 |
| 1000 | 0.05 | 0.02 |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
References
Application Notes and Protocols for Apyramide Administration in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyramide, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in preclinical rodent models of arthritis.[1] Preclinical studies have shown that this compound possesses anti-inflammatory, analgesic, and antipyretic properties.[1] Notably, it has been reported to have a lower toxicity profile compared to indomethacin, a commonly used NSAID in these models.[1]
These application notes provide a comprehensive overview of the administration of this compound in two standard rodent models of arthritis: Adjuvant-Induced Arthritis (AIA) and Carrageenan-Induced Paw Edema in rats. The protocols detailed below are based on established methodologies for these models and the available information on this compound.
Data Presentation
| Parameter | This compound | Indomethacin | Animal Model(s) | Administration Route(s) |
| Anti-inflammatory Activity | Exhibited activity | Standard comparator | Carrageenan-induced paw edema, Cotton pellet granuloma, Adjuvant arthritis (Rat) | Oral, Intraperitoneal (i.p.) |
| Analgesic Activity | Present | Not specified in abstract | Not specified in abstract | Oral, i.p. |
| Antipyretic Activity | Present | Not specified in abstract | Not specified in abstract | Oral, i.p. |
| Acute Ulcerogenic Effect | Lower than indomethacin | Higher than this compound | Rat | Oral, i.p. |
| Toxicity | Less toxic | More toxic | Rat, Mouse | Oral, i.p. |
Note: The exact dosages and efficacy (e.g., percentage inhibition) are not specified in the primary literature. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation and autoimmune-like joint disease that shares several pathological features with human rheumatoid arthritis.
Materials:
-
This compound
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Male Lewis or Wistar rats (6-8 weeks old)
-
Syringes and needles (26-30 gauge)
-
Calipers for measuring paw thickness or a plethysmometer for paw volume
Protocol:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Induction of Arthritis:
-
On day 0, administer a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.
-
-
Grouping and Treatment:
-
Divide the animals into the following groups (n=6-8 per group):
-
Normal Control: No CFA, receives vehicle only.
-
Arthritic Control: CFA-injected, receives vehicle only.
-
This compound-treated: CFA-injected, receives this compound at various doses (e.g., 1, 5, 10 mg/kg, p.o. or i.p.).
-
Positive Control: CFA-injected, receives a standard drug like indomethacin (e.g., 1-2 mg/kg, p.o.).
-
-
Begin treatment on day 0 (prophylactic) or after the onset of clinical signs (therapeutic, around day 10-14). Administer the compounds daily for a predefined period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per rat is 16.
-
Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness using calipers before the CFA injection and at regular intervals throughout the study.
-
Body Weight: Record the body weight of each animal every 2-3 days.
-
-
Terminal Procedures (at the end of the study):
-
Collect blood for hematological and biochemical analysis (e.g., erythrocyte sedimentation rate, C-reactive protein, cytokine levels).
-
Euthanize the animals and collect the hind paws for histopathological examination to assess inflammation, pannus formation, cartilage, and bone erosion.
-
Carrageenan-Induced Paw Edema in Rats
This is an acute model of inflammation used to evaluate the anti-inflammatory activity of compounds.
Materials:
-
This compound
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Plethysmometer or calipers
-
Syringes and needles
Protocol:
-
Acclimatization: Acclimatize rats for at least 48 hours.
-
Grouping and Pre-treatment:
-
Divide the animals into groups (n=6 per group) as described in the AIA protocol.
-
Administer this compound, vehicle, or a positive control (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.
-
-
Induction of Edema:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume/thickness for each group at each time point.
-
Determine the percentage inhibition of edema by the drug-treated groups compared to the vehicle-treated control group using the formula:
-
% Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] * 100
-
-
Visualization of Pathways and Workflows
This compound's Postulated Mechanism of Action
While the precise signaling pathway of this compound has not been fully elucidated, as an NSAID, it is hypothesized to act through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: Postulated mechanism of this compound via COX enzyme inhibition.
Experimental Workflow for this compound in Adjuvant-Induced Arthritis
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in the AIA rat model.
Caption: Workflow for evaluating this compound in AIA model.
References
Dissolving Compounds for Cell Culture Experiments: A General Protocol
Introduction
The successful use of small molecules, drugs, and other chemical compounds in cell culture experiments hinges on their proper dissolution and preparation. The solubility of a compound dictates its bioavailability to the cells and can significantly impact experimental outcomes. This document provides a detailed protocol for dissolving a hypothetical compound, referred to as "Apyramide," for use in cell culture. As extensive searches have not identified a compound named "this compound" in the context of cell culture, this protocol offers a general framework applicable to a wide range of research compounds.
The choice of solvent and dissolution method depends on the physicochemical properties of the compound. It is crucial to select a solvent that is both effective at dissolving the compound and minimally toxic to the cells at the final working concentration. This protocol will cover strategies for both hydrophilic and hydrophobic compounds and provide guidelines for preparing stock solutions and working concentrations.
Data Presentation: Solvent Selection and Stock Solution Preparation
Proper solvent selection is critical for dissolving a compound and ensuring its stability and compatibility with cell culture media. The following table summarizes common solvents used in cell culture and their key properties.
| Solvent | Properties & Use Cases | Typical Stock Concentration | Final Concentration in Media |
| Cell Culture Medium | Ideal for highly water-soluble compounds. Direct dissolution is the preferred method if possible. | N/A | Working Concentration |
| Phosphate-Buffered Saline (PBS) | Used for water-soluble compounds. Ensure sterility by autoclaving or filter sterilization.[1] | Variable | Working Concentration |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent for many hydrophobic compounds.[2] Use high-purity, sterile DMSO. | 1-100 mM | < 0.5% (v/v) |
| Ethanol | Used for some hydrophobic compounds. Use absolute ethanol and dilute carefully. | 1-50 mM | < 0.5% (v/v) |
| Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) | For compounds that are soluble at high or low pH.[1] Careful pH adjustment of the final medium is essential. | 0.1 M | pH adjusted to 7.4 |
Experimental Protocols
This section provides detailed protocols for preparing a stock solution of a hypothetical compound, "this compound," and subsequently diluting it to a working concentration in cell culture medium.
Protocol 1: Dissolving a Water-Soluble Compound
This protocol is suitable for compounds that are readily soluble in aqueous solutions like PBS or directly in cell culture medium.
Materials:
-
"this compound" powder
-
Sterile phosphate-buffered saline (PBS) or complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of "this compound" powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile PBS or cell culture medium to achieve the desired stock concentration.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle heating in a water bath (e.g., 37°C) may aid dissolution for some compounds.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at an appropriate temperature (e.g., 4°C for short-term or -20°C/-80°C for long-term storage). Avoid repeated freeze-thaw cycles.
Protocol 2: Dissolving a Hydrophobic Compound using DMSO
This protocol is designed for compounds that have poor solubility in water and require an organic solvent like DMSO.
Materials:
-
"this compound" powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
Complete cell culture medium
Procedure:
-
Weighing: Accurately weigh the "this compound" powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of pure DMSO to the tube to create a high-concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex thoroughly to ensure the compound is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath.[2]
-
Serial Dilution (Optional but Recommended): To minimize precipitation when adding to the aqueous cell culture medium, perform an intermediate dilution step. For example, dilute the DMSO stock 10-fold in pre-warmed complete cell culture medium.[2]
-
Final Dilution: Further dilute the stock solution into the final volume of pre-warmed cell culture medium to achieve the desired working concentration. The final concentration of DMSO in the medium should typically be below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]
-
Mixing and Use: Mix the final solution well by gentle inversion and add it to your cell culture plates immediately.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for preparing solutions of water-soluble and hydrophobic compounds for cell culture experiments.
Caption: Workflow for dissolving a water-soluble compound.
Caption: Workflow for dissolving a hydrophobic compound using DMSO.
Hypothetical Signaling Pathway of "this compound"
While the specific mechanism of action for a compound named "this compound" is unknown, many small molecules used in cell culture research are designed to modulate specific signaling pathways. For illustrative purposes, the diagram below depicts a generic signaling cascade that could be influenced by a research compound.
Caption: A hypothetical signaling pathway modulated by "this compound".
Conclusion
The proper dissolution of experimental compounds is a fundamental yet critical step in conducting reliable and reproducible cell culture-based research. While the identity of "this compound" remains unconfirmed, the general protocols and principles outlined in this document provide a solid foundation for researchers to prepare solutions of various compounds for their experiments. It is always recommended to consult the manufacturer's instructions for a specific compound and to perform preliminary tests to determine the optimal dissolution method and solvent concentration that maintains cell viability and experimental integrity.
References
Apyramide as an Analgesic in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apyramide, chemically known as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, has been identified as a compound with analgesic properties in murine models. This document provides a summary of its known effects and outlines standard experimental protocols for evaluating the analgesic efficacy of compounds like this compound in mice. While specific dosage data for this compound is limited in publicly available literature, this guide offers a framework for researchers to conduct their own dose-response studies and assess its potential as an analgesic agent.
Preclinical Data Summary
Table 1: Summary of this compound's Known Pharmacological Effects in Rodents
| Pharmacological Activity | Species | Key Findings | Reference |
| Analgesic | Mice, Rats | Exhibited analgesic activities. | [1] |
| Anti-inflammatory | Rats | Demonstrated activity in carrageenan-induced paw oedema, cotton pellet granuloma, and adjuvant arthritis. | [1] |
| Antipyretic | Rats | Showed antipyretic activity. | [1] |
| Acute Toxicity | Rats, Mice | Less toxic than indomethacin via oral or intraperitoneal routes. | [1] |
| Ulcerogenic Effect | Not Specified | Lower acute ulcerogenic effect than indomethacin. | [1] |
Experimental Protocols for Assessing Analgesic Effects in Mice
To evaluate the analgesic properties of this compound, standard pharmacological assays can be employed. The following are detailed protocols for commonly used tests.
Hot Plate Test
The hot plate test is a widely used method to assess the central analgesic activity of a compound.
Principle: This test measures the reaction time of a mouse placed on a heated surface. An increase in the latency to a pain response (e.g., licking a paw or jumping) indicates an analgesic effect.
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Methodology:
-
Animal Selection: Use adult male or female mice (e.g., Swiss albino, C57BL/6) weighing 20-30g.
-
Apparatus: A commercially available hot plate apparatus with the temperature maintained at 55 ± 0.5°C.
-
Procedure: a. Gently place each mouse on the hot plate and start a stopwatch. b. Observe the mouse for signs of pain, such as licking of the hind paw or jumping. c. Record the time (in seconds) until the response is observed. This is the reaction latency. d. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time. e. Administer this compound or a vehicle control (e.g., saline, DMSO solution) via the desired route (intraperitoneal or oral). f. Measure the reaction latency at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
The tail-flick test is another common method for assessing centrally mediated analgesia.
Principle: A focused beam of heat is applied to the mouse's tail, and the time taken for the mouse to "flick" its tail away from the heat source is measured. An increase in this latency indicates analgesia.
Experimental Workflow:
Caption: Workflow for the Tail-Flick Test.
Methodology:
-
Animal Selection: As described for the hot plate test.
-
Apparatus: A tail-flick apparatus that provides a controlled heat stimulus (e.g., radiant heat).
-
Procedure: a. Gently restrain the mouse, allowing the tail to be exposed. b. Apply the heat source to a specific point on the tail (e.g., 3-4 cm from the tip). c. Measure the time until the mouse flicks its tail. d. Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. e. Administer this compound or a vehicle control. f. Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Similar to the hot plate test, the results can be expressed as %MPE.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model used to evaluate peripherally acting analgesics.
Principle: Intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of writhes.
Experimental Workflow:
Caption: Workflow for the Writhing Test.
Methodology:
-
Animal Selection: As described for the hot plate test.
-
Procedure: a. Administer this compound or a vehicle control at a set time (e.g., 30 minutes) before the acetic acid injection. b. Inject 0.6% acetic acid solution intraperitoneally (volume typically 10 ml/kg). c. Immediately after the injection, place the mouse in an observation chamber. d. After a short latency period (e.g., 5 minutes), count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) over a defined period (e.g., 20 minutes).
-
Data Analysis: The analgesic activity is calculated as the percentage inhibition of writhing compared to the control group: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Signaling Pathways
The precise mechanism of action for this compound's analgesic effect has not been fully elucidated in the available literature. As a non-steroidal anti-inflammatory drug (NSAID), it is plausible that its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.
Caption: Putative Mechanism of this compound.
Further research is required to confirm this proposed pathway and to investigate other potential molecular targets.
Conclusion
This compound has demonstrated analgesic activity in mice, positioning it as a compound of interest for further investigation. The protocols detailed in this document provide a standardized approach for researchers to quantify its analgesic efficacy and explore its mechanism of action. Due to the limited publicly available data on specific dosages, it is imperative that researchers conduct thorough dose-response studies to establish the therapeutic window for this compound in their experimental models.
References
Application Notes and Protocols for Measuring Apyramide's Anti-inflammatory Activity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apyramide, identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, has demonstrated anti-inflammatory, analgesic, and antipyretic properties in in vivo studies. To further characterize its pharmacological profile and elucidate its mechanism of action, in vitro assays are essential. These notes provide detailed protocols for evaluating the anti-inflammatory potential of this compound in vitro, focusing on its effects on key inflammatory pathways and mediators.
The protocols described herein utilize common cell-based models of inflammation, primarily employing lipopolysaccharide (LPS) as a pro-inflammatory stimulus. LPS, a component of the outer membrane of Gram-negative bacteria, activates intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines and mediators. By measuring the effect of this compound on these pathways, researchers can gain insight into its molecular mechanism of action.
Key Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
RAW 264.7: A murine macrophage-like cell line, suitable for studying LPS-induced inflammation and nitric oxide production.
-
THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells, often used to study cytokine release.
-
-
Culture Medium:
-
RAW 264.7: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
THP-1: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell lines.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound and incubate for 24 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Determine the highest concentration of this compound that does not significantly affect cell viability. This concentration will be the maximum used in subsequent anti-inflammatory assays.
-
Measurement of Nitric Oxide (NO) Production
-
Principle: In macrophages, the inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to measure nitrite, a stable and nonvolatile breakdown product of NO.
-
Protocol (using RAW 264.7 cells):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines
-
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central to the inflammatory response. Their levels in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol (using differentiated THP-1 cells):
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.
-
Seed the differentiated THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to rest for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 6-24 hours (the optimal time should be determined for each cytokine).
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
-
Principle: The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response. The activation of these pathways involves the phosphorylation of specific proteins. Western blotting can be used to detect the levels of these phosphorylated proteins.
-
Key Proteins to Analyze:
-
NF-κB Pathway: Phospho-IκBα (p-IκBα), Total IκBα, Nuclear and Cytoplasmic NF-κB p65.
-
MAPK Pathway: Phospho-p38 (p-p38), Total p38, Phospho-JNK (p-JNK), Total JNK, Phospho-ERK1/2 (p-ERK1/2), Total ERK1/2.
-
-
Protocol:
-
Seed cells (e.g., RAW 264.7 or differentiated THP-1) in a 6-well plate.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for a short duration (e.g., 15-60 minutes, as phosphorylation events are often transient).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (both phosphorylated and total forms) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 25 | 95.8 ± 6.1 |
| 50 | 85.3 ± 7.3 |
| 100 | 55.2 ± 8.9 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Inhibition of LPS-induced Nitric Oxide Production by this compound
| Treatment | Nitrite Concentration (µM) | % Inhibition |
| Vehicle Control | 2.5 ± 0.5 | - |
| LPS (1 µg/mL) | 45.8 ± 3.1 | 0 |
| LPS + this compound (1 µM) | 40.2 ± 2.8 | 12.2 |
| LPS + this compound (10 µM) | 25.7 ± 2.1 | 43.9 |
| LPS + this compound (25 µM) | 15.3 ± 1.9 | 66.6 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on LPS-induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 98 | 850 ± 75 | 450 ± 42 |
| LPS + this compound (10 µM) | 625 ± 55 | 410 ± 38 | 210 ± 25 |
| LPS + this compound (25 µM) | 310 ± 32 | 195 ± 21 | 105 ± 15 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.
Caption: Simplified NF-κB signaling pathway and potential point of this compound inhibition.
Caption: Simplified MAPK signaling pathway and potential point of this compound inhibition.
Application Notes and Protocols for Apigenin in the Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model for the screening and evaluation of acute anti-inflammatory agents. Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of a rodent's paw. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils. This model is valuable for investigating the mechanisms of action of potential anti-inflammatory compounds.
Apigenin, a naturally occurring flavonoid found in various plants, has demonstrated significant anti-inflammatory properties. It is known to modulate key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These application notes provide a detailed protocol for evaluating the anti-inflammatory effects of apigenin using the carrageenan-induced paw edema model, along with data presentation and visualization of the underlying molecular mechanisms.
Experimental Protocols
Materials and Reagents
-
Apigenin
-
λ-Carrageenan (Sigma-Aldrich or equivalent)
-
Vehicle for apigenin (e.g., 0.5% carboxymethylcellulose, DMSO, or as determined by solubility)
-
Saline solution (0.9% NaCl)
-
Positive control: Indomethacin or Diclofenac sodium
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-30 gauge)
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
Experimental Procedure
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Carrageenan): Vehicle + Carrageenan.
-
Group III (Positive Control): Positive control drug (e.g., Indomethacin, 10 mg/kg) + Carrageenan.
-
Group IV-VI (Apigenin Treatment): Apigenin (e.g., 25, 50, 100 mg/kg, p.o. or i.p.) + Carrageenan.
-
-
Drug Administration:
-
Administer the vehicle, positive control, or apigenin at the predetermined doses via the chosen route (oral gavage or intraperitoneal injection).
-
The administration is typically done 60 minutes before the carrageenan injection to allow for absorption.
-
-
Induction of Paw Edema:
-
Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers. This is the baseline measurement (V₀ or T₀).
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
The increase in paw volume or thickness is an indicator of the inflammatory response.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average increase in paw volume in the carrageenan control group.
-
Vt = Average increase in paw volume in the treated group.
-
-
Statistical analysis can be performed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the carrageenan control group. A p-value of <0.05 is generally considered statistically significant.
-
Data Presentation
Table 1: Effect of Apigenin on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr (Baseline) | Increase in Paw Volume (mL) after Carrageenan Injection | % Inhibition of Edema at 3 hr |
| 1 hr | 2 hr | |||
| Vehicle Control | - | 1.25 ± 0.05 | 0.35 ± 0.03 | 0.62 ± 0.04 |
| Carrageenan | - | 1.27 ± 0.06 | 0.68 ± 0.05 | 0.95 ± 0.07 |
| Indomethacin | 10 | 1.26 ± 0.04 | 0.30 ± 0.02 | 0.45 ± 0.03 |
| Apigenin | 25 | 1.28 ± 0.05 | 0.55 ± 0.04 | 0.78 ± 0.05 |
| Apigenin | 50 | 1.25 ± 0.06 | 0.42 ± 0.03 | 0.60 ± 0.04 |
| Apigenin | 100 | 1.27 ± 0.04 | 0.32 ± 0.02 | 0.48 ± 0.03 |
*Values are expressed as Mean ± SEM. p<0.05 compared to the Carrageenan group. (Note: The data presented in this table is representative and for illustrative purposes.)
Signaling Pathways and Visualization
The anti-inflammatory effect of apigenin in the carrageenan-induced paw edema model is attributed to its ability to modulate key signaling pathways. Carrageenan injection triggers the release of pro-inflammatory mediators, which in turn activate the NF-κB and MAPK signaling cascades, leading to the expression of inflammatory genes. Apigenin exerts its anti-inflammatory effects by inhibiting these pathways.
Experimental Workflow
Application Notes and Protocols for Studying COX-1/COX-2 Inhibition and Related Pathways
These application notes provide detailed protocols and background information for researchers, scientists, and drug development professionals interested in the study of cyclooxygenase (COX) inhibition. While apyrase is not a direct tool for studying COX-1/COX-2 activity, its role in related signaling pathways, particularly in platelet aggregation, makes it a valuable tool for dissecting cellular activation mechanisms. This document clarifies the distinct roles of apyrase and COX enzymes and provides protocols for their investigation.
Introduction: Apyrase and the Cyclooxygenase Pathway
Apyrase (ATP diphosphohydrolase) is an enzyme that catalyzes the hydrolysis of ATP and ADP to AMP and inorganic phosphate.[1][2] In physiological systems, extracellular ATP and ADP act as signaling molecules by activating purinergic receptors, such as the P2Y receptors on platelets. By degrading these signaling molecules, apyrase can inhibit processes like ADP-induced platelet aggregation.[1][2][3]
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key enzymes in the arachidonic acid cascade.[4][5] They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostanoids, including prostaglandins and thromboxanes.[4][6][7] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.[7][8] In platelets, COX-1 is responsible for producing thromboxane A2 (TXA2), a potent platelet aggregator.
Therefore, apyrase and COX inhibitors affect two distinct but converging pathways that are crucial for platelet aggregation. Apyrase blocks the ADP-mediated signaling pathway, while COX inhibitors block the TXA2-mediated pathway. Using both as experimental tools allows for the dissection of these two major pathways in platelet activation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways relevant to this application note.
Experimental Protocols
Protocol for Platelet Aggregation Assay Using Apyrase and a COX Inhibitor
This protocol describes how to use apyrase and a COX inhibitor to differentiate between ADP-mediated and TXA2-mediated platelet aggregation.
Objective: To determine the relative contribution of ADP and TXA2 pathways to platelet aggregation induced by an agonist (e.g., collagen).
Materials:
-
Freshly drawn human blood (in sodium citrate)
-
Apyrase (from potato, Grade VII)
-
COX inhibitor (e.g., Indomethacin)
-
Platelet aggregation agonist (e.g., collagen, ADP)
-
Phosphate Buffered Saline (PBS)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood in tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant) from red blood cells.
-
Carefully collect the PRP.
-
-
Experimental Setup:
-
Aliquot PRP into aggregometer cuvettes with a stir bar.
-
Prepare four experimental groups:
-
Control (PRP + vehicle)
-
Apyrase (PRP + Apyrase)
-
COX Inhibitor (PRP + Indomethacin)
-
Apyrase + COX Inhibitor (PRP + Apyrase + Indomethacin)
-
-
Pre-incubate the cuvettes at 37°C for 5-10 minutes.
-
-
Aggregation Measurement:
-
Place the control cuvette in the aggregometer and establish a baseline.
-
Add the agonist (e.g., collagen) to initiate aggregation and record the change in light transmission for 5-10 minutes.
-
Repeat the measurement for the other experimental groups.
-
-
Data Analysis:
-
Measure the maximal aggregation percentage for each group.
-
Compare the inhibition of aggregation in the presence of apyrase and/or the COX inhibitor to the control.
-
Protocol for In Vitro COX-1/COX-2 Inhibition Assay (Luminometric)
This protocol is adapted from commercially available kits and provides a method for screening compounds for their ability to inhibit COX-1 and COX-2.[9]
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (inhibitor) at various concentrations
-
Arachidonic acid (substrate)
-
Luminol-based detection reagent
-
96-well white opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in assay buffer on ice.
-
Prepare serial dilutions of the test compound.
-
Prepare working solutions of heme, arachidonic acid, and the detection reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
-
Add the test compound at different concentrations to the respective wells. Include a vehicle control (no inhibitor).
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add the luminol-based detection reagent.
-
-
Measurement:
-
Measure the luminescence signal immediately using a luminometer. The signal is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Data Presentation
The following tables summarize the inhibitory potency (IC50) of common non-steroidal anti-inflammatory drugs (NSAIDs) against COX-1 and COX-2. These values are compiled from various studies and can vary depending on the assay conditions.
Table 1: IC50 Values of Common NSAIDs for COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Aspirin | 1.5 | 250 | 0.006 |
| Ibuprofen | 13 | 35 | 0.37 |
| Naproxen | 3.5 | 6.5 | 0.54 |
| Indomethacin | 0.1 | 5.5 | 0.018 |
| Diclofenac | 0.9 | 0.07 | 12.86 |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >5555 |
Data are approximate and compiled from multiple sources for illustrative purposes.
Conclusion
Understanding the distinct mechanisms of apyrase and COX inhibitors is crucial for designing experiments to investigate platelet aggregation and inflammation. Apyrase serves as a valuable tool for studying ADP-dependent signaling, while a wide range of assays are available to directly measure the inhibition of COX-1 and COX-2. The protocols and information provided in these application notes offer a solid foundation for researchers to explore these important pathways in drug discovery and basic research.
References
- 1. Apyrase activity and adenosine diphosphate induced platelet aggregation inhibition by the salivary gland proteins of Culicoides variipennis, the North American vector of bluetongue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apyrase - Wikipedia [en.wikipedia.org]
- 3. Optimizing human apyrase to treat arterial thrombosis and limit reperfusion injury without increasing bleeding risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amplification of the arachidonic acid cascade: implications for pharmacologic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Application Notes and Protocols for Inducing Anti-inflammatory Response in Macrophages
Topic: Apyramide for Inducing Anti-inflammatory Response in Macrophages
Notice: Information regarding a specific compound named "this compound" and its effects on inducing an anti-inflammatory response in macrophages is not available in the public scientific literature. The following application notes and protocols are based on the well-established principles of macrophage polarization and the use of a representative compound known to induce an anti-inflammatory M2 phenotype. For the purpose of this document, we will use a hypothetical compound, "Compound X," to illustrate the required data presentation, experimental protocols, and signaling pathway visualizations. Researchers should substitute "Compound X" with their specific compound of interest and optimize the protocols accordingly.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages exhibit anti-inflammatory and tissue-reparative functions. The induction of an M2-like phenotype is a key therapeutic strategy for a variety of inflammatory diseases. This document provides a detailed overview of the conceptual framework and experimental protocols for assessing the potential of a compound to induce an anti-inflammatory response in macrophages.
Data Presentation
The anti-inflammatory effects of a test compound on macrophages can be quantified by measuring changes in cytokine secretion, gene expression, and cell surface marker expression. The following tables provide a template for summarizing such quantitative data.
Table 1: Effect of Compound X on Cytokine Secretion by Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Control (Vehicle) | 1500 ± 120 | 2000 ± 150 | 800 ± 70 | 100 ± 15 |
| LPS (100 ng/mL) | 5000 ± 450 | 6500 ± 500 | 2500 ± 200 | 150 ± 20 |
| Compound X (10 µM) | 1200 ± 100 | 1600 ± 130 | 600 ± 50 | 400 ± 35 |
| LPS + Compound X | 2500 ± 210 | 3000 ± 250 | 1200 ± 110 | 800 ± 60 |
Data are presented as mean ± standard deviation.
Table 2: Effect of Compound X on Macrophage Gene Expression (Fold Change Relative to Control)
| Treatment | Nos2 (iNOS) | Arg1 (Arginase-1) | Mrc1 (CD206) | Tnf | Il10 |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) | 50.0 | 0.5 | 0.8 | 100.0 | 1.5 |
| Compound X (10 µM) | 1.2 | 8.0 | 6.5 | 1.1 | 5.0 |
| LPS + Compound X | 20.0 | 15.0 | 12.0 | 40.0 | 10.0 |
Gene expression is normalized to a housekeeping gene.
Table 3: Effect of Compound X on Macrophage Surface Marker Expression (% Positive Cells)
| Treatment | CD86 (M1 marker) | CD206 (M2 marker) |
| Control (Vehicle) | 5% | 10% |
| LPS (100 ng/mL) | 85% | 8% |
| Compound X (10 µM) | 7% | 60% |
| LPS + Compound X | 40% | 75% |
Data obtained by flow cytometry.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
-
Sterile dissection tools
-
Cell scrapers
-
50 mL conical tubes
-
100 mm non-tissue culture treated dishes
Protocol:
-
Euthanize mice by an approved method and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with DMEM using a 25-gauge needle and syringe into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% P/S, and 20% L929-conditioned medium (or 20 ng/mL recombinant M-CSF).
-
Plate the cells on 100 mm non-tissue culture treated dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh medium on day 3.
-
On day 7, detach the differentiated macrophages by gentle scraping or using a cell lifter.
Macrophage Polarization and Treatment
Materials:
-
Differentiated BMDMs
-
Compound X (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Protocol:
-
Seed the differentiated BMDMs into 6-well or 24-well plates at a density of 1 x 10^6 cells/mL.
-
Allow the cells to adhere overnight.
-
For M1 polarization (positive control), treat the cells with 100 ng/mL LPS.
-
To assess the anti-inflammatory effect, pre-treat cells with various concentrations of Compound X for 1 hour before stimulating with LPS.
-
Include a vehicle control and a Compound X alone control.
-
Incubate for the desired time period (e.g., 24 hours for cytokine analysis, 6 hours for gene expression analysis).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Analysis
Materials:
-
Cell culture supernatants from treated macrophages
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
-
Microplate reader
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Nos2, Arg1, Mrc1, Tnf, Il10) and a housekeeping gene (Actb or Gapdh)
-
Real-time PCR system
Protocol:
-
Lyse the treated macrophages and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.
Flow Cytometry for Surface Marker Analysis
Materials:
-
Treated macrophages
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD86 and CD206
-
Flow cytometer
Protocol:
-
Detach the treated macrophages from the culture plates.
-
Wash the cells with FACS buffer.
-
Incubate the cells with the fluorescently labeled antibodies for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the percentage of positive cells for each marker using appropriate software.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for Compound X-induced anti-inflammatory response in macrophages.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the anti-inflammatory effects of a compound on macrophages.
Troubleshooting & Optimization
Apyramide Technical Support Center: Troubleshooting Aqueous Insolubility
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with Apyramide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample not dissolving in aqueous buffer?
A1: this compound, like many organic compounds, has low intrinsic solubility in water due to its molecular structure.[1][2] Poor solubility can be attributed to strong intermolecular forces in its crystalline form and a molecular structure that does not readily form favorable interactions with water molecules.[1][3] It is estimated that over 40% of new chemical entities are poorly soluble in water.[4][5][6]
Q2: I observed precipitation when adding my this compound stock solution (in organic solvent) to my aqueous cell culture medium. What should I do?
A2: This is a common issue when a drug is highly soluble in an organic solvent but not in an aqueous system.[7] The organic solvent acts as a carrier, but upon dilution into the aqueous medium, the concentration of this compound may exceed its solubility limit, causing it to precipitate. To address this, you can try a method known as co-solvency, where you first dissolve the compound in a water-miscible organic solvent and then add this solution to your aqueous medium.[6][8] It's crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment (e.g., cell viability).
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Increasing the temperature can enhance the solubility of many compounds.[9] However, you must first verify the thermal stability of this compound. Heating a thermally sensitive compound can lead to degradation, altering its chemical properties and biological activity.[10] Always consult the compound's technical data sheet for information on its thermal stability before applying heat.
Q4: Are there any additives that can help solubilize this compound?
A4: Yes, several excipients can enhance aqueous solubility. These include:
-
Surfactants: Molecules like Polysorbate 20 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[11]
-
Cyclodextrins: These are used to form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.[10][12]
-
Polymers: Can be used to create amorphous solid dispersions, which have a higher dissolution rate than crystalline forms.[13]
Troubleshooting Guide
If you are experiencing issues with this compound solubility, follow this step-by-step guide to identify a suitable solubilization strategy.
Step 1: Initial Characterization & Solvent Screening
The first step is to determine the baseline solubility in various solvents. This will help in selecting an appropriate strategy for your specific application.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
In a 96-well plate, add the this compound-DMSO stock to a series of aqueous buffers with varying pH values (e.g., 4.0, 6.5, 7.4, 9.0).
-
Allow the plate to equilibrate at room temperature with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is observed is the kinetic solubility.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Sparingly soluble in aqueous buffers[7] |
| Ethanol | 5 | Soluble |
| DMSO | > 50 | Highly soluble |
| DMF | ~20 | Soluble[7] |
Step 2: pH Modification
The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[11][14]
Experimental Protocol: pH-Dependent Solubility
-
Based on the pKa of this compound, prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.
-
Add an excess amount of solid this compound to each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Table 2: Effect of pH on this compound Solubility
| pH | Solubility (µg/mL) | Ionization State |
| 4.0 | 0.5 | Primarily protonated |
| 6.0 | 1.2 | Mixed |
| 7.4 | 2.5 | Primarily deprotonated |
| 9.0 | 15.0 | Fully deprotonated |
Note: Data is hypothetical for illustrative purposes.
Step 3: Co-Solvent Systems
For many applications, especially in cell-based assays, using a co-solvent system is a practical approach.[6] A water-miscible organic solvent in which this compound is soluble can be used to prepare a stock solution, which is then diluted into the aqueous medium.[8]
Experimental Protocol: Co-Solvent Titration
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Prepare a series of aqueous buffers containing increasing percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10%).
-
Add the this compound stock solution to each co-solvent buffer to a fixed final concentration.
-
Visually inspect for precipitation and/or measure turbidity.
Table 3: this compound Solubility in Co-Solvent Systems (at pH 7.4)
| Co-Solvent | % in PBS | Max Solubility (µg/mL) |
| DMSO | 1% | 10 |
| DMSO | 5% | 50 |
| Ethanol | 1% | 8 |
| Ethanol | 5% | 40 |
Caution: Always determine the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent.
Visualizing the Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing this compound solubility issues.
Caption: A workflow for troubleshooting this compound insolubility.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can prevent crystallization and improve dissolution rates.[13] Spray drying is a common method to produce ASDs.[13]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.[4][10][12]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective.[15]
The choice of method depends on the specific properties of this compound and the requirements of the intended application.[6]
Caption: Factors affecting this compound's aqueous solubility.
References
- 1. aqueous solution - Why is water a poor solvent for organic molecules? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tapi.com [tapi.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. longdom.org [longdom.org]
- 9. quora.com [quora.com]
- 10. agnopharma.com [agnopharma.com]
- 11. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. upperton.com [upperton.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Optimizing Apyramide Concentration for Cell Viability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Apyramide, a novel kinase inhibitor, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound with unknown potency, it is advisable to start with a broad concentration range. A common approach is to perform a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This wide range helps in identifying the effective concentration window for your specific cell line and endpoint.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time depends on the mechanism of action of this compound and the biological question you are asking.[1] For compounds that affect rapid signaling events, a short incubation of a few hours may be sufficient.[1] For endpoints like cell viability or apoptosis, longer incubation times of 24, 48, or 72 hours are typically required.[1] It is recommended to perform a time-course experiment to determine the ideal duration.[1]
Q3: What is the difference between IC50 and EC50?
A3: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.[1] EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[1] For an inhibitory compound like this compound, the IC50 is the most relevant metric for quantifying its potency in a cell viability assay.
Q4: My this compound shows high potency in a biochemical (enzymatic) assay but weak activity in my cellular assay. Why is there a discrepancy?
A4: This is a common observation in drug discovery.[2][3] Several factors can contribute to this difference, including poor cell permeability, active removal of the compound from the cell by efflux pumps, compound instability in the cell culture medium, and high intracellular ATP concentrations competing with the inhibitor.[2][4]
Q5: How can I check the stability of this compound in my cell culture medium?
A5: You can assess compound stability using analytical methods like HPLC or LC-MS/MS to measure the concentration of the parent compound in the medium over time.[2] A simpler, albeit less precise, method is to visually inspect for precipitation at different time points under a microscope.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death even at the lowest this compound concentration. | The lowest concentration tested is still too high. The compound is highly potent. Cells are overly sensitive or unhealthy. | Expand the concentration range to lower concentrations (e.g., picomolar to nanomolar range).[1] Reduce the incubation time.[1] Ensure cells are healthy and not overly confluent before treatment.[1][5] |
| No effect on cell viability even at the highest this compound concentration. | The effective concentration is higher than the tested range. The compound is insoluble or unstable in the culture medium. The cell line is resistant to this compound. | Increase the concentration range. Check for compound precipitation under a microscope. Verify the solubility and stability of this compound in your media.[2] Use a sensitive cell line as a positive control. |
| High variability between replicate wells. | Uneven cell seeding. "Edge effects" in the microplate. Inconsistent incubation times. Improper pipetting technique. | Ensure a homogenous single-cell suspension before seeding.[2] Avoid using the outermost wells of a microplate or fill them with sterile PBS or media.[2] Adhere to a strict incubation schedule.[2] Dispense liquids gently against the side of the well to avoid dislodging adherent cells.[2] |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent inhibitor concentration due to improper storage or dilution. Cell line instability or high passage number. | Standardize cell seeding density. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use cells within a defined low passage number range and perform regular cell line authentication.[6] |
Quantitative Data Summary
The following table summarizes representative data for a hypothetical kinase inhibitor, this compound, on the viability of various cancer cell lines as determined by an MTS assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| A549 | Non-Small Cell Lung Cancer | 0.5 µM |
| MCF-7 | Breast Cancer | 1.2 µM |
| U87 MG | Glioblastoma | 5.8 µM |
| HCT116 | Colorectal Cancer | 0.9 µM |
Note: IC50 values are examples and can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific formulation of the inhibitor.[7]
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density of Cells
-
Cell Preparation: Culture cells in appropriate media and harvest during the exponential growth phase.
-
Cell Seeding: Prepare a serial dilution of the cell suspension and seed a 96-well plate with varying cell numbers (e.g., 1,000 to 20,000 cells/well).
-
Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTS or MTT) and measure the absorbance.
-
Analysis: Plot absorbance against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, ensuring that the cell number is sufficient for a measurable signal without being overgrown by the end of the experiment.[5]
Protocol 2: Dose-Response and IC50 Determination for this compound
-
Cell Seeding: Seed the desired cell line in a 96-well plate at the predetermined optimal seeding density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to obtain the desired final concentrations (e.g., 100 µM to 1 nM).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[7]
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's mechanism of action on a generic kinase signaling pathway.
Caption: Troubleshooting logic for unexpected cell viability results.
References
Apyramide degradation and storage conditions
Technical Support Center: Indapamide
Disclaimer: The initial search for the term "Apyramide" did not yield a specific pharmaceutical compound. Based on the context of the query regarding degradation and storage conditions for a substance used by researchers and drug development professionals, this technical support center has been created for Indapamide . Indapamide is a well-researched diuretic drug with known degradation pathways, and it is a plausible alternative to the queried term.
This guide provides troubleshooting information and frequently asked questions regarding the degradation and storage of Indapamide.
Troubleshooting Guides
Question: I am observing unexpected peaks in my HPLC analysis of an Indapamide sample. What could be the cause?
Answer: Unexpected peaks in your HPLC chromatogram when analyzing Indapamide could be due to several factors, primarily degradation of the active pharmaceutical ingredient (API). Here’s a systematic approach to troubleshoot this issue:
-
Review Storage Conditions: Confirm that the Indapamide stock and samples have been stored under the recommended conditions. Exposure to light, high temperatures, and humidity can accelerate degradation.[1]
-
Check Solvent and Buffer pH: The stability of Indapamide is pH-dependent. Acidic and basic conditions can lead to hydrolysis.[2][3] Ensure the pH of your solvents and buffers is appropriate for maintaining the stability of Indapamide during your experiment.
-
Evaluate for Photodegradation: Indapamide can be susceptible to photodegradation.[1] If your experimental setup involves exposure to light, consider performing the experiment under light-protected conditions (e.g., using amber vials).
-
Consider Oxidative Degradation: The presence of oxidizing agents can lead to the formation of degradation products.[3] Ensure your reagents and solvents are free from peroxides and other oxidizing impurities.
-
Analyze Degradation Products: The unexpected peaks likely correspond to degradation products. The primary degradation pathway for Indapamide under stress conditions is hydrolysis.[4][5]
Below is a logical workflow for troubleshooting unexpected peaks in your Indapamide experiment.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Indapamide?
A1: To ensure the stability of Indapamide, it should be stored in a well-closed container, protected from light and moisture. Storage at controlled room temperature is generally recommended. For long-term storage, refer to the manufacturer's specifications. The packaging is crucial for preventing degradation from environmental factors.[1]
Q2: What are the main degradation pathways for Indapamide?
A2: The primary degradation pathway for Indapamide is hydrolysis, which can be accelerated by acidic and basic conditions.[2][3][4][5] Oxidative degradation can also occur. Forced degradation studies have shown that Indapamide degrades under acidic, basic, and oxidative stress.[3]
The following diagram illustrates the main degradation pathways of Indapamide.
Q3: How can I perform a forced degradation study for Indapamide?
A3: A forced degradation study is essential to understand the stability of a drug substance. Here is a general protocol for Indapamide:
Experimental Protocol: Forced Degradation of Indapamide
Objective: To investigate the degradation of Indapamide under various stress conditions.
Materials:
-
Indapamide reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of Indapamide in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 20 minutes).[3]
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 20 minutes).[3]
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable concentration of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature for a specified duration, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of Indapamide to dry heat at a high temperature (e.g., 105°C) for a specified time.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of Indapamide to UV light (e.g., 254 nm) for a defined period.
-
Analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the Indapamide peak.
-
Data Presentation:
The results of a forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Reagent | Duration | Temperature | % Degradation of Indapamide | Degradation Products Observed |
| Acidic Hydrolysis | 0.1 N HCl | 20 min | 70°C | ~25%[3] | DP1, DP3, DP5[2] |
| Basic Hydrolysis | 0.1 N NaOH | 20 min | 70°C | Lower than acidic[3] | Varies |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Complete[3] | Multiple |
| Thermal (Solid) | N/A | 48 hours | 105°C | Varies | Varies |
| Photolytic | UV light | 24 hours | Room Temp | Varies | Varies |
DP refers to Degradation Product. The specific identity of degradation products would need to be confirmed by techniques such as mass spectrometry.[2]
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Apyramide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the oral formulation development of Apyramide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and overcoming the root causes of poor oral bioavailability for this compound.
Question 1: My lead compound, this compound, shows high in vitro potency but very low oral bioavailability in preclinical studies. Where do I start the investigation?
Answer:
Low oral bioavailability is a common challenge in drug development and can stem from several factors. A systematic investigation is crucial to identify the rate-limiting step. The primary factors to consider are:
-
Poor Aqueous Solubility: this compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.[1]
-
Low Intestinal Permeability: Even if dissolved, this compound may not be able to efficiently cross the intestinal epithelium.[2]
-
High First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[2]
To begin, it is recommended to follow a structured workflow to diagnose the underlying cause.
Caption: Troubleshooting workflow for poor oral bioavailability.
Frequently Asked Questions (FAQs)
Formulation Strategies
Question 2: this compound has been identified as a BCS Class II compound (low solubility, high permeability). What are the most effective formulation strategies to improve its oral bioavailability?
Answer:
For BCS Class II compounds like this compound, the primary goal is to enhance the dissolution rate and/or the concentration of the dissolved drug in the GI tract.[1] Several established strategies can be employed:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanosuspensions): Reduces particle size to the sub-micron (nanometer) range, which can significantly increase dissolution velocity and saturation solubility.[4]
-
-
Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in an amorphous state within a hydrophilic polymer matrix.[5][6] The amorphous form has higher kinetic solubility and can lead to supersaturation in the GI tract, thereby increasing the driving force for absorption.[5][7] Common techniques for preparing ASDs include spray drying and hot-melt extrusion.[5]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipids, surfactants, and co-solvents can improve bioavailability through several mechanisms:[2][8]
Question 3: How do I choose between amorphous solid dispersions and lipid-based formulations for this compound?
Answer:
The choice between ASDs and LBDDS depends on the physicochemical properties of this compound and the desired product profile.
| Feature | Amorphous Solid Dispersions (ASDs) | Lipid-Based Drug Delivery Systems (LBDDS) |
| Mechanism | Increases kinetic solubility by converting the drug to a high-energy amorphous state.[5][6] | Presents the drug in a solubilized form and can enhance lymphatic uptake.[8] |
| Ideal Drug Properties | High melting point, moderate log P, ability to form a stable amorphous state with a polymer. | Lipophilic (high log P), good solubility in oils and lipids.[8] |
| Dosage Form | Primarily solid dosage forms (tablets, capsules).[5] | Can be liquid-filled capsules, or solidified into powders for tablets/capsules. |
| Potential Challenges | Physical instability (recrystallization) during storage, potential for precipitation in the GI tract.[9] | Drug precipitation upon dispersion in aqueous media, potential for GI side effects with high surfactant levels. |
Experimental Design
Question 4: My in vitro dissolution studies for an this compound formulation look promising, but the in vivo bioavailability is still low. What could be the reason?
Answer:
A discrepancy between in vitro and in vivo results often points to complex physiological factors that are not captured by simple dissolution tests. Potential reasons include:
-
Precipitation in the GI Tract: The formulation may achieve supersaturation in vitro, but in the complex environment of the GI tract, the drug may rapidly precipitate into a non-absorbable form.
-
Poor Permeability: If this compound's permeability is lower than initially estimated, this can become the rate-limiting step. Consider performing a Caco-2 permeability assay to investigate this further.
-
P-glycoprotein (P-gp) Efflux: this compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen after absorption.
-
Gut Wall Metabolism: this compound could be metabolized by enzymes (e.g., CYP3A4) present in the enterocytes (intestinal cells) before it reaches the portal circulation.
Question 5: How can I determine if P-glycoprotein (P-gp) efflux is a limiting factor for this compound's absorption?
Answer:
To investigate the role of P-gp efflux, a Caco-2 permeability assay is the standard in vitro model. This assay uses a monolayer of Caco-2 cells, which express P-gp and other transporters. The experiment involves measuring the transport of this compound in two directions:
-
Apical (A) to Basolateral (B): Simulates absorption from the gut lumen into the bloodstream.
-
Basolateral (B) to Apical (A): Simulates efflux from the cell back into the gut lumen.
An efflux ratio (Papp B-A / Papp A-B) greater than 2 is generally considered indicative of active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Quantitative Data Hub
The following tables summarize the potential impact of various formulation strategies on key pharmacokinetic parameters for a hypothetical BCS Class II compound like this compound. The data is for illustrative purposes.
Table 1: Impact of Formulation on this compound Solubility
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase vs. Unprocessed Drug |
| Unprocessed this compound | 0.5 | 1x |
| Micronized this compound | 2.5 | 5x |
| Nanosuspension | 15.0 | 30x |
| Amorphous Solid Dispersion (20% drug load) | 50.0 | 100x |
| Self-Emulsifying Drug Delivery System (SEDDS) | >200 (in formulation) | >400x |
Table 2: Expected In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Unprocessed this compound (in 0.5% MC) | 50 | 4.0 | 250 | < 5% |
| Micronized this compound | 150 | 2.0 | 750 | 15% |
| Amorphous Solid Dispersion | 400 | 1.5 | 2000 | 40% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 600 | 1.0 | 3000 | 60% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
Objective: To determine the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus II (Paddle)
-
Dissolution Vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution Media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF))
-
This compound formulation (e.g., capsule, tablet, or powder)
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system for analysis
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in each vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Place one unit of the this compound formulation into each vessel.
-
Start the dissolution apparatus immediately.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved versus time to generate a dissolution profile.[1]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound formulations.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
-
N=3-5 animals per group
Groups:
-
Intravenous (IV) Group: Receives this compound in a solubilizing vehicle (e.g., 1 mg/kg).
-
Oral (PO) Group(s): Receives different this compound formulations via oral gavage (e.g., 10 mg/kg).
Procedure:
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
PO Formulation: Prepare suspensions or solutions of the test formulations in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
-
Dosing:
-
Administer the IV formulation via the tail vein.
-
Administer the PO formulations via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100 µL) from the saphenous or tail vein at specified time points.
-
IV time points (example): 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO time points (example): 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Signaling Pathways and Mechanisms
Caption: Key factors affecting oral drug absorption.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. researchgate.net [researchgate.net]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. scribd.com [scribd.com]
Apyramide experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with the novel anti-inflammatory compound, Apyramide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent anti-inflammatory agent. Its primary mechanism involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][3] Unlike non-selective NSAIDs, this compound has minimal effect on the COX-1 isoform, which is involved in protecting the gastric mucosa.[1]
Q2: We are observing significant batch-to-batch variability in our in vitro cell-based assays with this compound. What are the potential causes?
A2: Batch-to-batch variability is a common challenge in preclinical research. Several factors could be contributing to this issue:
-
Compound Stability and Storage: Ensure that all batches of this compound are stored under identical, optimal conditions. Degradation of the compound can lead to reduced activity.
-
Cell Culture Conditions: Inconsistencies in cell passage number, confluency, and media composition can significantly impact cellular responses.[4][5]
-
Reagent Quality: Variations in the quality or concentration of reagents, such as cell culture media supplements or assay detection agents, can introduce variability.[6]
-
Assay Protocol Execution: Minor deviations in incubation times, pipetting techniques, or equipment calibration can lead to significant differences in results.[5]
Q3: How can we minimize inter-animal variability in our in vivo studies with this compound?
A3: In vivo studies are susceptible to variability arising from both biological and environmental factors. To minimize this:
-
Standardize Animal Husbandry: House animals under consistent environmental conditions (e.g., light-dark cycle, temperature, humidity) and provide standardized diet and water.[7][8]
-
Use Genetically Uniform Animals: Whenever possible, use inbred strains of animals to reduce genetic variation.[7]
-
Randomization and Blinding: Randomly assign animals to treatment and control groups to prevent selection bias. Blinding the investigators to the treatment allocation can prevent unintentional bias in measurements.[8][9]
-
Acclimatization: Allow sufficient time for animals to acclimate to the facility and handling procedures before starting the experiment.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell-Based Assays
If you are observing fluctuating IC50 values for this compound in your cell-based assays, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Cell Health and Viability | Regularly check cell cultures for signs of stress or contamination. Perform a cell viability assay before each experiment to ensure a healthy starting population.[10] |
| Inaccurate Compound Concentration | Verify the stock concentration of this compound with a fresh preparation. Use a calibrated pipette for serial dilutions. |
| Assay Detection Issues | Ensure the microplate reader settings (e.g., gain, focal height) are optimized for your specific assay.[6] Check for autofluorescence from the compound or media components.[6] |
| Inconsistent Cell Seeding | Use an automated cell counter for accurate cell density determination. Ensure a homogenous cell suspension before plating to avoid clumping.[10] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Guide 2: Low Efficacy in Carrageenan-Induced Paw Edema Model
If this compound is showing lower than expected efficacy in reducing paw edema in your animal model, consider the following:
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | Perform a dose-response study to determine the optimal therapeutic dose of this compound.[8] |
| Incorrect Timing of Administration | Administer this compound at the appropriate time relative to the carrageenan injection. The timing can significantly impact the observed anti-inflammatory effect.[11] |
| Variability in Carrageenan Injection | Ensure the volume and concentration of the carrageenan solution are consistent for all animals. The injection site and depth should also be standardized. |
| Inaccurate Paw Volume Measurement | Use a plethysmometer for accurate and consistent measurement of paw volume.[11] Ensure the same investigator performs the measurements for all animals to reduce inter-operator variability. |
| Animal Stress | High levels of stress can influence the inflammatory response. Handle animals gently and ensure they are properly acclimated to the experimental procedures. |
Data Presentation: Experimental Variability
Presenting data on experimental variability is crucial for transparent and reproducible research. The following tables provide examples of how to summarize such data.
Table 1: In Vitro IC50 Variability for this compound
| Assay Type | Cell Line | Number of Replicates (n) | Mean IC50 (µM) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| COX-2 Inhibition | RAW 264.7 | 5 | 0.15 | 0.03 | 20.0 |
| Cytotoxicity | HEK293 | 5 | > 50 | N/A | N/A |
Table 2: In Vivo Efficacy Variability of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Mean Paw Edema Inhibition (%) | Standard Error of the Mean (SEM) | p-value (vs. Vehicle) |
| Vehicle | 0 | 10 | 0 | 5.2 | - |
| This compound | 10 | 10 | 45.3 | 7.8 | < 0.01 |
| This compound | 30 | 10 | 68.1 | 9.2 | < 0.001 |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on COX-2 activity in a cell-based assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 6 hours to induce COX-2 expression.
-
PGE2 Measurement: Collect the cell supernatant and measure the concentration of PGE2 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of inflammation.
Methodology:
-
Animals: Use male Wistar rats weighing 180-200g.
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound orally at the desired doses (e.g., 10, 30, 100 mg/kg). The vehicle control group should receive the same volume of the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.[11]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Caption: this compound's selective COX-2 inhibition pathway.
Caption: Workflow for the in vivo paw edema experiment.
Caption: Troubleshooting logic for in vitro assay variability.
References
- 1. dovepress.com [dovepress.com]
- 2. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. physoc.org [physoc.org]
- 8. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 9. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 细胞培养故障排除 [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Preventing Apyramide Precipitation
Technical Support Center: Apyramide Document ID: AP-TS-001 Last Updated: November 17, 2025
Disclaimer: The compound "this compound" is not found in publicly available scientific literature. This guide is based on general principles for preventing the precipitation of poorly water-soluble small molecules in cell culture media. The recommendations provided should be adapted based on the specific physicochemical properties of your compound.
This resource is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues with this compound solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of this compound precipitation in my cell culture medium?
A1: Compound precipitation can manifest in several ways. You might observe a cloudy or hazy appearance in the medium, the formation of fine particles, or the appearance of larger crystals, especially on the surface of the culture vessel.[1][2] It is important to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of microorganisms visible under high magnification.[1][3]
Q2: What are the primary causes of this compound precipitation in cell culture?
A2: Compound precipitation is a complex issue with several potential root causes:
-
Physicochemical Properties: Many experimental compounds have poor aqueous solubility.[2]
-
Solvent Shock: The most common solvent for stock solutions is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock is diluted into an aqueous culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[1][2][4] This is a common issue for compounds with limited intrinsic solubility.[5]
-
High Concentration: Exceeding the maximum solubility of this compound in the culture medium will lead to precipitation.[1][2]
-
Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can affect solubility.[1] Most solid solutes dissolve more readily as temperature increases, but some compounds can become less soluble at higher temperatures.[6][7] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[1][8]
-
pH of the Medium: The pH of the cell culture medium can significantly influence the solubility of compounds that can undergo acid-base reactions.[1][6][9]
-
Interactions with Media Components: Salts (like calcium and phosphate), proteins, and other components in the culture medium can interact with the compound, leading to the formation of insoluble complexes.[1]
Q3: My this compound is dissolved in DMSO but precipitates when added to the media. How can I prevent this?
A3: This is a classic example of solvent shock. Here are several strategies to mitigate this:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in the media as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[1][10]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions in media or a mix of solvent and media to lessen the polarity shock.[10]
-
Slow Addition & Mixing: Add the compound stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling.[1] This helps disperse the compound quickly.
-
Use Co-solvents: In some cases, using other co-solvents like ethanol, polyethylene glycol (PEG), or cyclodextrins in the stock solution can improve solubility upon dilution.[1][10] However, the toxicity of any co-solvent must be tested for your specific cell line.
Q4: How do I determine the maximum soluble concentration of this compound in my cell culture system?
A4: Determining the kinetic solubility of your compound under your specific experimental conditions is crucial.[1] A common method involves preparing a series of dilutions of your compound in the cell culture medium, incubating for a set period (e.g., 1-2 hours at 37°C), and then assessing for precipitation.[1] This can be done visually, by light microscopy, or instrumentally by measuring light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[1][2] A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
If you encounter precipitation, follow these steps to diagnose and resolve the issue.
Scenario 1: Precipitate Appears Immediately Upon Adding this compound to Medium
| Potential Cause | Troubleshooting Step |
| Solvent Shock | Add stock solution dropwise to pre-warmed, vortexing media. Perform a stepwise dilution.[1][10] |
| Concentration Too High | Lower the final concentration of this compound. Determine the kinetic solubility limit first.[1][2] |
| Interaction with Media | Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue.[1] |
Scenario 2: Precipitate Appears Over Time in the Incubator
| Potential Cause | Troubleshooting Step |
| Temperature-Dependent Solubility | Ensure the media was pre-warmed to 37°C before adding the compound. Verify incubator temperature stability.[1] |
| pH Shift in Medium | Cell metabolism can alter the pH of the medium over time. Use a medium buffered with HEPES to maintain a stable pH and ensure proper CO2 levels in the incubator.[1][9] |
| Compound Instability/Degradation | Assess the stability of this compound at 37°C over the time course of your experiment. Degradation products may be less soluble. |
Data Presentation
Quantitative data is essential for troubleshooting solubility issues. The following tables provide examples of how to structure solubility data for this compound.
Table 1: Example Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble[11] |
| PBS (pH 7.4) | < 0.1 | Insoluble in physiological buffer |
| Ethanol | 15 | Moderately soluble |
| DMSO | > 100 | Highly soluble, recommended for stock |
| PEG400 (10% in PBS) | 5 | Co-solvent improves aqueous solubility |
Table 2: Example Effect of pH on this compound Solubility in Buffer
| pH | Solubility (µg/mL) | Trend |
| 5.0 | 50 | Increased solubility at acidic pH |
| 6.0 | 15 | --- |
| 7.0 | 2 | Low solubility at neutral pH |
| 7.4 | 1.5 | Very low solubility at physiological pH |
| 8.0 | 1 | --- |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, sterile stock solution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required to make a 100 mM solution (e.g., if MW = 400 g/mol , for 1 mL you need 40 mg).
-
Aseptically weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.[12]
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[12]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8][12]
-
Store the aliquots at -20°C or -80°C as recommended for the compound's stability.[10][12]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
100 mM this compound stock in DMSO
-
Cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance/scattering at 650 nm
Methodology:
-
Prepare a series of intermediate dilutions of the this compound stock solution in DMSO.
-
In the 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound dilution (and a DMSO-only control) to the wells in triplicate. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%.
-
Controls:
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Mix the plate gently by tapping or using a plate shaker for 30 seconds.
-
Incubate the plate at 37°C for 2 hours, mimicking your experimental conditions.[1]
-
Visually inspect the plate for any signs of precipitation.
-
Measure the light scattering at 650 nm using a plate reader.
-
Data Analysis: Plot the light scattering units against the this compound concentration. The concentration at which a significant increase in light scattering is observed compared to the negative control is the kinetic solubility limit.[2]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Apyramide Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apyramide (1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate) to optimize their dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it crucial for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug, such as this compound, and the magnitude of its biological effect (response).[1][2][3] This analysis is fundamental in pharmacology to determine a compound's potency and efficacy. For this compound, an anti-inflammatory agent, a dose-response curve can elucidate the concentration at which it effectively inhibits its target, for instance, the cyclooxygenase-2 (COX-2) enzyme, and the concentration at which it might induce cytotoxicity.
Q2: What are the key parameters derived from an this compound dose-response curve?
The primary parameters obtained from a dose-response curve are:
-
EC₅₀ (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximum possible response. A lower EC₅₀ indicates higher potency.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound that inhibits a specific biological or biochemical function by 50%. This is a common metric for antagonists and inhibitors.
-
Hill Slope (or slope factor): Describes the steepness of the curve. A Hill slope of 1.0 suggests a standard ligand-receptor interaction, while a value greater than 1.0 may indicate cooperativity, and a value less than 1.0 might suggest negative cooperativity or multiple binding sites.[4]
-
Maximum and Minimum Response: These represent the upper and lower plateaus of the curve, indicating the maximal and basal effect of this compound under the experimental conditions.
Q3: How should I select the optimal concentration range for this compound in my experiments?
Selecting the right concentration range is critical for generating a complete sigmoidal curve. A common approach is to perform a range-finding experiment with a broad range of concentrations (e.g., from nanomolar to millimolar) using serial dilutions. Based on the initial results, a more focused range of 8-12 concentrations should be chosen, spanning from no effect to the maximal effect. It is advisable to have at least two concentrations on the lower and upper plateaus of the curve.
Q4: What are the common sources of variability in this compound dose-response assays?
High variability can obscure the true biological effect. Common sources include:
-
Pipetting errors: Inaccurate or inconsistent liquid handling.
-
Cell plating inconsistency: Uneven cell numbers across wells.
-
Compound precipitation: this compound may not be fully soluble at higher concentrations.
-
Edge effects in microplates: Evaporation and temperature gradients in the outer wells.
-
Reagent instability: Degradation of this compound or other critical reagents.
-
Cell health: Using cells that are unhealthy or at a high passage number.
Q5: How do I properly normalize my this compound dose-response data?
Normalization converts raw data (e.g., absorbance, fluorescence) into a percentage scale, typically from 0% to 100%. This is done by defining the 0% response as the average of the negative controls (e.g., vehicle-treated cells) and the 100% response as the average of the positive controls (e.g., a known inhibitor at a saturating concentration or untreated cells for a viability assay). Normalization allows for the comparison of results across different experiments and plates.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No response or very weak response to this compound | 1. Inactive compound: this compound may have degraded. 2. Incorrect concentration: Calculation or dilution errors. 3. Insensitive assay: The chosen assay may not be suitable for detecting the effect of this compound. 4. Cell line resistance: The cell line used may not be responsive to COX-2 inhibition. | 1. Use a fresh stock of this compound. 2. Verify all calculations and dilution steps. 3. Use a more sensitive detection method or a different assay. 4. Confirm the expression of COX-2 in your cell line. |
| High variability between replicates | 1. Inaccurate pipetting. 2. Inconsistent cell seeding. 3. Compound precipitation. 4. Edge effects. | 1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of cell suspension before plating. 3. Visually inspect solutions for precipitates; consider using a solubility-enhancing agent. 4. Avoid using the outer wells of the plate for experimental samples or fill them with media to reduce evaporation. |
| The dose-response curve is not sigmoidal | 1. Inappropriate concentration range: The concentrations tested are too high or too low. 2. Compound toxicity at high concentrations. 3. Off-target effects. | 1. Perform a wider range-finding experiment. 2. Assess cell viability at all concentrations. 3. Consider the possibility of non-specific interactions at high concentrations. |
| The dose-response curve has a very steep or shallow slope | 1. Steep slope (Hill slope > 2): May indicate positive cooperativity or an artifact of the assay. 2. Shallow slope (Hill slope < 0.5): May indicate negative cooperativity, multiple binding sites, or compound instability. | 1. Review the assay protocol for any steps that might introduce artifacts. 2. Ensure the stability of this compound in the assay medium over the incubation period. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Differences in reagent lots. 3. Slight variations in experimental conditions (e.g., incubation time, temperature). | 1. Use cells within a consistent and narrow range of passage numbers. 2. Test new lots of reagents against the old ones. 3. Strictly adhere to the standardized protocol. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT) for this compound
This protocol outlines the determination of this compound's effect on the viability of a cancer cell line (e.g., A549, a human lung carcinoma cell line with known COX-2 expression).
Materials:
-
This compound
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO as the highest this compound concentration).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for at least 2 hours at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC₅₀.
-
Protocol 2: COX-2 Enzyme Inhibition Assay for this compound
This protocol describes a cell-free assay to measure the direct inhibitory effect of this compound on COX-2 activity.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂)
-
96-well plates
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, recombinant COX-2 enzyme, and the different concentrations of this compound or control.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
PGE₂ Quantification:
-
Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Data Presentation
Table 1: Example this compound Concentration Series for a 96-well Plate
| Concentration (nM) | Log(Concentration) |
| 0.1 | -7.0 |
| 0.3 | -6.5 |
| 1.0 | -6.0 |
| 3.0 | -5.5 |
| 10.0 | -5.0 |
| 30.0 | -4.5 |
| 100.0 | -4.0 |
| 300.0 | -3.5 |
| 1000.0 | -3.0 |
| 3000.0 | -2.5 |
| 10000.0 | -2.0 |
| 30000.0 | -1.5 |
Table 2: Troubleshooting Summary - Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| Poor R² value | High data scatter | Refine pipetting technique, ensure homogenous cell suspension. |
| Incomplete curve | Concentration range too narrow | Widen the concentration range in a follow-up experiment. |
| Bottom plateau > 0% | Incomplete inhibition | The compound may be a partial inhibitor at the tested concentrations. |
| Top plateau < 100% | Basal inhibition or vehicle effect | Check for effects of the vehicle (e.g., DMSO) on the assay. |
Table 3: Key Parameters of a Dose-Response Curve
| Parameter | Description | Importance |
| EC₅₀/IC₅₀ | Concentration for 50% effect/inhibition | Measures the potency of the compound. |
| Hill Slope | Steepness of the curve | Provides insights into the nature of the binding interaction. |
| R² | Goodness of fit | Indicates how well the curve fits the data points. |
| Confidence Intervals | Range of plausible values for parameters | Indicates the precision of the parameter estimates. |
Mandatory Visualization
Caption: Signaling pathway of this compound via inhibition of COX-2.
Caption: Experimental workflow for dose-response curve generation.
References
Technical Support Center: Identifying Off-Target Effects of Apyramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the off-target effects of Apyramide, a representative small molecule compound. The following information is intended to serve as a comprehensive guide to the principles and methodologies for off-target effect assessment.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
Off-target effects refer to the unintended interactions of a drug or compound with molecular targets other than its primary, intended target. These interactions can lead to unforeseen biological consequences, including adverse drug reactions, toxicity, or even unexpected therapeutic benefits.[1][2] Identifying and understanding the off-target profile of a compound like this compound is crucial for a comprehensive assessment of its safety and for interpreting experimental results accurately.
Q2: How can I predict potential off-target effects of this compound in silico?
In silico or computational methods are valuable for predicting potential off-target interactions before conducting extensive laboratory experiments.[1][3] These approaches often utilize the chemical structure of this compound to screen against databases of known protein targets. Common in silico methods include:
-
Ligand-based methods: These compare the structure of this compound to other molecules with known biological activities.
-
Structure-based methods (Docking): If the 3D structure of potential off-targets is known, computational docking can simulate the binding of this compound to these proteins.
-
Machine learning and AI: These approaches use algorithms trained on large datasets of compound-target interactions to predict novel interactions.[4]
Q3: What are the primary experimental approaches to identify off-target effects of this compound?
Experimental identification of off-target effects typically involves screening this compound against large panels of purified proteins or in cell-based assays. The main approaches can be categorized as:
-
Biochemical assays: These involve testing the effect of this compound on the activity of a large number of purified enzymes, such as kinases, proteases, and phosphatases.
-
Cell-based assays: These assays measure the effect of this compound on cellular processes or signaling pathways in living cells. This can include reporter gene assays, high-content imaging, and phenotypic screening.
-
Proteomics approaches: Techniques like thermal proteome profiling (TPP) and chemical proteomics can identify direct protein targets of this compound within the cellular proteome.
Q4: How do I interpret the results from an off-target screening panel?
Interpreting the results involves considering the potency of the off-target interaction in relation to the on-target potency. A common metric is the selectivity index , which is the ratio of the off-target IC50 (or Ki) to the on-target IC50. A higher selectivity index indicates a more selective compound. It is also important to consider the physiological relevance of the identified off-targets and their potential role in any observed cellular phenotype or in vivo toxicity.
Troubleshooting Guide for Off-Target Screening Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal or false positives in a biochemical screen | - Compound precipitation at the tested concentration.- Interference with the assay detection method (e.g., fluorescence, luminescence).- Non-specific binding to assay components. | - Visually inspect for compound precipitation.- Run a counterscreen without the target protein to identify assay interference.- Test the compound in an orthogonal assay format. |
| Inconsistent results between experimental replicates | - Pipetting errors.- Instability of the compound in the assay buffer.- Variability in cell plating or protein concentration. | - Ensure proper mixing and use calibrated pipettes.- Assess the stability of this compound under assay conditions.- Implement strict quality control for cell culture and protein preparations. |
| No significant off-target hits identified | - The screening panel may not cover the relevant off-targets.- The compound concentration used was too low.- this compound is a highly selective compound. | - Expand the screening to include a more diverse set of targets.- Test a broader range of concentrations, up to the limit of solubility.- This could be a positive result, but further in vivo studies are needed to confirm the absence of off-target-driven toxicity. |
| Discrepancy between biochemical and cell-based assay results | - Poor cell permeability of this compound.- The compound is rapidly metabolized in cells.- The off-target is not expressed or is not functionally relevant in the cell line used. | - Perform cell permeability assays (e.g., PAMPA).- Analyze the metabolic stability of this compound in the presence of liver microsomes or hepatocytes.- Verify target expression in the chosen cell line using techniques like qPCR or western blotting. |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from off-target screening of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | On-Target/Off-Target Selectivity Index |
| Primary Target Kinase | 98% | 15 | - |
| Off-Target Kinase A | 85% | 150 | 10 |
| Off-Target Kinase B | 62% | 800 | 53 |
| Off-Target Kinase C | 12% | >10,000 | >667 |
| Off-Target Kinase D | 5% | >10,000 | >667 |
Table 2: GPCR Binding Profile of this compound
| GPCR Target | Binding Affinity (Ki, nM) | Functional Activity |
| Primary Target GPCR | 25 | Agonist |
| Off-Target GPCR 1 | 500 | Antagonist |
| Off-Target GPCR 2 | >10,000 | No significant activity |
| Off-Target GPCR 3 | 1,200 | Partial Agonist |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Reaction:
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add the diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
-
Detection: Stop the enzymatic reaction and measure the amount of phosphorylated substrate. This can be done using various technologies, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Apoptosis Assay
Objective: To assess if this compound induces apoptosis, a potential off-target effect, in a relevant cell line.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Apoptosis Detection:
-
Use a commercially available apoptosis detection kit, such as one that measures caspase-3/7 activity or annexin V staining.
-
Add the detection reagent to the cells and incubate as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the signal (e.g., luminescence for caspase activity, fluorescence for annexin V) using a plate reader or flow cytometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 for apoptosis induction.
Visualizations
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Amiodarone Interference with Common Laboratory Assays
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice, diagnosis, or treatment.
The compound "Apyramide" is not found in scientific literature and is likely a misspelling. This guide focuses on Amiodarone , a potent antiarrhythmic drug known to interfere with several laboratory assays, most notably thyroid function tests. Amiodarone's high iodine content and its effects on hormone metabolism can lead to misleading test results, complicating clinical interpretation and research findings.
Frequently Asked Questions (FAQs)
Q1: What is Amiodarone and why does it interfere with laboratory assays?
Amiodarone is a benzofuran-derived, iodine-rich compound used to treat various types of tachyarrhythmias.[1][2] Its structural similarity to thyroxine (T4) and high iodine content are the primary reasons for its interference with laboratory tests, particularly those assessing thyroid function.[1][3] Each 200 mg tablet contains approximately 75 mg of organic iodide, which is more than 100 times the daily iodine requirement.[1]
Q2: Which laboratory assays are most affected by Amiodarone?
The most significant and well-documented interference is with thyroid function tests .[1][2][3][4][5] Amiodarone can alter the levels of Thyroid-Stimulating Hormone (TSH), Thyroxine (T4), and Triiodothyronine (T3).[2][3][4][5] There is also potential for interference with other assays, and it's crucial to consider this possibility when unexpected results are obtained in patients on amiodarone therapy.
Q3: What are the typical changes observed in thyroid function tests in a patient taking Amiodarone?
In euthyroid (normal thyroid function) patients, amiodarone typically causes:
-
Increased serum T4 levels: Often rising by an average of 40% above pretreatment levels.[1]
-
Decreased serum T3 levels: Typically a reduction of 20-25%.[1]
-
Initial increase in TSH levels: This usually occurs within the first 1-3 months of treatment and then normalizes.[1][6]
These changes are due to amiodarone's inhibition of the 5'-deiodinase enzyme, which is responsible for the peripheral conversion of T4 to the more active T3.[1][2]
Q4: Can Amiodarone cause actual thyroid dysfunction?
Yes, in 14-18% of patients on long-term therapy, amiodarone can induce overt thyroid dysfunction.[1][2][7] This can manifest as either:
-
Amiodarone-Induced Thyrotoxicosis (AIT): An overactive thyroid.
-
Amiodarone-Induced Hypothyroidism (AIH): An underactive thyroid.
Q5: How long after stopping Amiodarone can interference with thyroid tests persist?
Amiodarone has a very long elimination half-life, ranging from 50 to 100 days.[1] Consequently, its effects on thyroid function tests can persist for several weeks or even months after the drug is discontinued.[3]
Troubleshooting Guides
Issue 1: Unexpected Thyroid Function Test Results in a Research Subject on Amiodarone.
Symptoms:
-
Elevated T4 levels with normal or slightly elevated TSH.
-
Decreased T3 levels.
-
Results are inconsistent with the subject's clinical presentation.
Possible Cause: This pattern is a common and expected physiological effect of amiodarone in euthyroid individuals due to the inhibition of T4 to T3 conversion.[1][2][6]
Troubleshooting Steps:
-
Confirm Amiodarone Usage: Verify that the subject is indeed taking amiodarone and note the dosage and duration of therapy.
-
Measure Free T3: Measuring free T3 levels can be helpful in differentiating true hyperthyroidism (where free T3 would be elevated) from the expected effects of amiodarone (where free T3 is typically decreased).[1]
-
Assess Clinical Status: Carefully evaluate the subject for clinical signs of hyperthyroidism (e.g., weight loss, heat intolerance) or hypothyroidism (e.g., fatigue, cold intolerance).
-
Consider Additional Tests: In cases of suspected thyrotoxicosis, a thyroid ultrasound may help distinguish between different types of AIT.[1]
Issue 2: Suspected Immunoassay Interference.
Symptoms:
-
Laboratory results are discordant with clinical observations.
-
Non-linear response upon serial dilution of the sample.
-
Discrepant results when the sample is tested on a different analytical platform.[8][9]
Possible Cause: Immunoassays are susceptible to interference from various substances, including drugs and their metabolites, as well as endogenous antibodies.[10][11] While direct interference of amiodarone with the immunoassay components is less commonly reported than its physiological effects, it remains a possibility.
Troubleshooting Steps:
-
Serial Dilution: Perform serial dilutions of the patient sample. The presence of an interfering substance is often indicated by a non-linear recovery of the analyte.[9][12]
-
Test on an Alternate Platform: Analyze the sample using an immunoassay from a different manufacturer or a different methodology (e.g., liquid chromatography-mass spectrometry, if available).[9] Different assays use different antibodies and reagents, which may not be susceptible to the same interferences.[9]
-
Use Interference Blockers: Some commercial kits are available to pretreat samples and remove potential interferences like heterophile antibodies.[9]
-
Consult the Laboratory: Open communication between researchers and the clinical laboratory is crucial to investigate and resolve suspected interferences.[8]
Issue 3: Interference in HPLC Assays for Amiodarone Levels.
Symptoms:
-
An interfering peak is observed in the high-performance liquid chromatography (HPLC) chromatogram, which has a similar retention time to amiodarone or its metabolite, desethylamiodarone.
Possible Cause: An unusual source of interference has been reported from the primary sample collection tube itself.[13]
Troubleshooting Steps:
-
Change Sample Collection Tube: If using Corvac tubes, switch to Vacutainer tubes for blood sample collection, as this has been shown to eliminate the source of interference.[13]
-
Method Validation: Ensure that the HPLC method has been properly validated to identify and separate potential interfering peaks.
Quantitative Data Summary
The following tables summarize the typical changes in thyroid hormone levels in patients treated with amiodarone.
Table 1: Expected Changes in Thyroid Function Tests in Euthyroid Patients on Amiodarone
| Parameter | Change | Magnitude of Change | Time Course |
| Serum T4 | Increase | ~40% above baseline[1] | Within the first 1-4 months[1] |
| Serum T3 | Decrease | ~20-25%[1] | |
| Serum rT3 | Increase | ||
| Serum TSH | Initial Increase, then Normalization | Transient increase | Increases in the first 1-3 months, then returns to normal[1][6] |
Table 2: Laboratory Findings in Amiodarone-Induced Thyroid Dysfunction
| Condition | Serum Free T4 | Serum TSH | Other Findings |
| Amiodarone-Induced Hypothyroidism (AIH) | Decreased | Increased[1] | Often increased serum thyroglobulin[1] |
| Amiodarone-Induced Thyrotoxicosis (AIT) | Elevated | Undetectable[1] | Elevated serum total and free T3[1] |
Experimental Protocols
Protocol 1: Monitoring Thyroid Function in Subjects on Amiodarone
Objective: To monitor for both expected physiological changes and the development of amiodarone-induced thyroid dysfunction.
Methodology:
-
Baseline Testing (Before Initiating Amiodarone):
-
Follow-up Testing:
-
Repeat TSH measurement at 3 months after starting therapy.[6]
-
Subsequently, monitor TSH every 6 months, even in asymptomatic subjects.[6]
-
If TSH is abnormal, or if the subject develops symptoms of thyroid dysfunction, measure free T4 and free T3.[15]
-
Continue monitoring for several months after discontinuation of amiodarone due to its long half-life.[3]
-
Protocol 2: Investigating Suspected Immunoassay Interference
Objective: To determine if an unexpected laboratory result is due to assay interference.
Methodology:
-
Sample Dilution Linearity:
-
Prepare serial dilutions of the subject's serum sample (e.g., 1:2, 1:4, 1:8) using the assay-specific diluent.
-
Analyze the neat and diluted samples.
-
Calculate the concentration of the analyte in each diluted sample and correct for the dilution factor.
-
Interpretation: If the corrected concentrations are consistent across the dilution series, interference is less likely. A lack of linearity suggests the presence of an interfering substance.[9][12]
-
-
Analysis by an Alternative Method:
-
Obtain a separate aliquot of the subject's sample.
-
Send the sample to a reference laboratory for analysis using a different immunoassay platform or a non-immunoassay-based method (e.g., HPLC, LC-MS/MS).
-
Interpretation: Significant discrepancies in the results between the two methods strongly suggest interference in one of the assays.[9]
-
-
Heterophile Antibody Blocking:
-
If heterophile antibody interference is suspected, pretreat the sample with a commercially available heterophile antibody blocking agent.
-
Re-analyze the treated sample.
-
Interpretation: A significant change in the result after treatment indicates that heterophile antibodies were a source of interference.[9]
-
Visualizations
Caption: Amiodarone's interference with thyroid hormone metabolism.
Caption: Troubleshooting workflow for unexpected laboratory results.
References
- 1. Thyroid Dysfunction Induced by Amiodarone Therapy: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. google.com [google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. en.nobellab.com [en.nobellab.com]
- 10. INTERFERENCE IN IMMUNOASSAYS | Semantic Scholar [semanticscholar.org]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Unusual interference from primary collection tube in a high-performance liquid chromatography assay of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pitfalls of testing and summary of guidance on safety monitoring with amiodarone and digoxin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Apyramide
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for "Apyramide" has yielded limited and dated information. The primary source is a research article from 1987, which describes this compound as an experimental non-steroidal anti-inflammatory agent. Due to the scarcity of recent scientific literature and clinical data, a detailed technical support center with extensive troubleshooting guides, FAQs, and advanced data visualization as initially intended cannot be provided at this time.
The information available is summarized below. We advise caution in interpreting this data due to its age and the lack of contemporary validation.
Overview of this compound
This compound, chemically known as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, was studied as a non-steroidal anti-inflammatory drug (NSAID). A 1987 study indicated that it exhibited anti-inflammatory, analgesic, and antipyretic properties.[1] The research suggested that this compound was significantly less toxic than indomethacin in animal models, with a lower acute ulcerogenic effect.[1]
It is crucial to note that there is no readily available information on the current developmental status of this compound, its mechanism of action, or any recent clinical trials. The term "this compound" is not associated with any approved therapeutic agents in major drug databases.
Potential Areas of Confusion
It is important to distinguish "this compound" from similarly named entities to avoid confusion in research efforts:
-
Disopyramide: This is a distinct and approved Class 1A antiarrhythmic drug used to treat ventricular arrhythmias.[2][3] Its mechanism involves blocking sodium channels in the heart muscle.[2][3]
-
PIRAMIDE Clinical Trial: This is an acronym for a clinical study investigating epigenetic interactions in diabetes.[4] It is unrelated to the compound this compound.
General Strategies for Improving Therapeutic Index
While specific guidance for this compound is not possible, researchers working on novel compounds can consider general strategies to improve the therapeutic index. The therapeutic index is a measure of a drug's safety, defined as the ratio between the toxic dose and the effective dose.[5][6][7][8] A higher therapeutic index indicates a wider margin of safety.
Key approaches include:
-
Formulation Strategies: Advanced drug delivery systems can improve bioavailability and reduce toxicity.[9][10][11] This can involve the use of novel excipients, encapsulation techniques, or developing amorphous solid dispersions.[10][11]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical.[12] PK/PD modeling can help in optimizing dosing regimens to maximize efficacy and minimize toxicity.
-
Targeted Drug Delivery: Designing molecules or delivery systems that concentrate the drug at the site of action can significantly reduce systemic toxicity.
-
Combination Therapy: Using a drug in combination with another agent can sometimes allow for lower, less toxic doses of the primary drug while achieving the desired therapeutic effect.[13]
Hypothetical Experimental Workflow for an NSAID like this compound
For a hypothetical research program aimed at reinvestigating a compound like this compound, a logical experimental workflow could be structured as follows.
Caption: Hypothetical drug development workflow for an NSAID.
Frequently Asked Questions (Based on General Drug Development)
Q1: What are the first steps in re-evaluating an old drug candidate like this compound?
A: The initial steps would involve synthesizing and purifying the compound, confirming its chemical structure, and conducting in vitro assays to understand its mechanism of action (e.g., COX-1/COX-2 enzyme inhibition for an NSAID). This would be followed by preliminary in vivo studies in animal models to assess its efficacy and toxicity profile.
Q2: How can the gastrointestinal toxicity of an NSAID be reduced?
A: Strategies include developing formulations that provide enteric coating to prevent dissolution in the stomach, co-administering the drug with proton pump inhibitors, or designing selective COX-2 inhibitors to spare the gastroprotective effects of COX-1.
Q3: What are common challenges in early-stage drug development?
A: Key challenges include poor bioavailability, unforeseen toxicity, lack of efficacy in animal models that translate to humans, and difficulties in scaling up synthesis and formulation.[14][15][16][17]
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of key parameters for an investigational NSAID versus a standard-of-care drug, which would be the goal of a research program for a compound like this compound.
| Parameter | Investigational NSAID (e.g., this compound) | Standard NSAID (e.g., Indomethacin) |
| Efficacy (ED50 in mg/kg) | 15 | 10 |
| Toxicity (TD50 in mg/kg) | 300 | 50 |
| Therapeutic Index (TD50/ED50) | 20 | 5 |
| COX-2 Selectivity Ratio | 50 | 2 |
| Gastric Ulceration (at ED50) | Minimal | Moderate |
This technical support center will be updated if more information on this compound becomes available. Researchers are encouraged to consult primary literature and established drug development guidelines for any new chemical entity.
References
- 1. Pharmacological activity and toxicity of this compound: comparison with non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Disopyramide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 8. Therapeutic index | Definition & Limitations | Britannica [britannica.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. mdpi.com [mdpi.com]
- 14. Obstacles in Drug Development and How to Overcome Them - Vici Health Sciences [vicihealthsciences.com]
- 15. ppd.com [ppd.com]
- 16. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Dealing with the challenges of drug discovery | CAS [cas.org]
Validation & Comparative
Apyramide vs. Indomethacin: An In Vivo Toxicity Comparison for Researchers
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), both efficacy and safety are paramount considerations for researchers and drug development professionals. This guide provides a comparative in vivo toxicity profile of apyramide and the widely-used NSAID, indomethacin. While indomethacin is a potent anti-inflammatory agent, its clinical use is often limited by its significant gastrointestinal and renal side effects.[1][2] this compound, a derivative of indomethacin, has been investigated as a potentially safer alternative. This guide synthesizes available experimental data to offer an objective comparison of their in vivo toxicity.
Quantitative Toxicity Profile
| Toxicity Parameter | This compound | Indomethacin | Animal Model |
| Acute Oral Toxicity (LD50) | Reported to be "far less toxic" than indomethacin[3] | 12 mg/kg[4] - 50 mg/kg[4] | Rat |
| 13 mg/kg[4] - 50 mg/kg[4] | Mouse | ||
| Acute Intraperitoneal Toxicity (LD50) | Reported to be "far less toxic" than indomethacin[3] | ~50 mg/kg | Rat |
| ~13 mg/kg | Mouse | ||
| Gastrointestinal Toxicity | Lower acute ulcerogenic effect than indomethacin[3] | High incidence of gastric ulcers and bleeding[1][5][6][7][8] | Rat |
| Renal Toxicity | Data not available | Can cause renal phospholipid accumulation and acute renal failure[9][10] | Rat |
| Hepatic Toxicity | Data not available | Rare but can cause severe liver damage, including hepatitis and necrosis[11][12][13][14][15] | Human Cases |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments typically used to assess the toxicity of NSAIDs. These protocols are representative of the methods used in studies comparing this compound and indomethacin.
Acute Oral Toxicity (LD50) Determination
This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Animal Model: Male and female Swiss albino mice (20-25 g) and Wistar rats (150-200 g) are used. Animals are fasted overnight before the experiment.
-
Dosage and Administration: A range of doses of the test compound (this compound or indomethacin) are prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The compound is administered orally via gavage.
-
Observation: Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days. Observations include changes in skin, fur, eyes, motor activity, and behavior. Mortality is recorded.
-
Data Analysis: The LD50 value is calculated using a probit analysis or other appropriate statistical methods.
Assessment of Ulcerogenic Effect
This experiment evaluates the potential of a substance to induce gastric ulcers.
-
Animal Model: Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Dosage and Administration: The test compounds are administered orally at various doses. A control group receives the vehicle only.
-
Evaluation: After a specified period (e.g., 4-6 hours), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is examined for ulcers.
-
Ulcer Index Scoring: The number and severity of ulcers are scored. A common scoring system is: 0 = no ulcer; 1 = redness; 2 = spot ulcers; 3 = hemorrhagic streaks; 4 = deep ulcers; 5 = perforation. The sum of the scores for each animal is the ulcer index.
Carrageenan-Induced Paw Edema
This is a widely used model to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Wistar or Sprague-Dawley rats (150-200 g).
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Cotton Pellet Granuloma
This model is used to evaluate the effect of a compound on the proliferative phase of inflammation (chronic inflammation).
-
Animal Model: Wistar rats (200-250 g).
-
Implantation: Sterilized cotton pellets (e.g., 30-50 mg) are implanted subcutaneously in the axilla or groin region of the rats under light anesthesia.
-
Drug Administration: The test compound is administered daily for a period of 7 days.
-
Evaluation: On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised, dried, and weighed. The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
Adjuvant-Induced Arthritis
This is a model of chronic inflammation that resembles human rheumatoid arthritis.
-
Animal Model: Lewis or Wistar rats.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the footpad of the right hind paw.
-
Drug Administration: The test compound is administered daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).
-
Assessment: The severity of arthritis is evaluated by measuring the paw volume and by a visual arthritis scoring system. Body weight and other systemic signs of inflammation are also monitored.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of toxicity and the experimental processes, the following diagrams are provided.
Caption: Mechanism of NSAID-induced gastrointestinal toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenazopyridine associated acute interstitial nephritis and review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. chondrex.com [chondrex.com]
- 5. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apium extract alleviates indomethacin-induced gastric ulcers in rats via modulating the VEGF and IK-κB/NF-κB p65 signaling pathway: insights from in silico and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activity and toxicity of this compound: comparison with non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model | PDF [slideshare.net]
- 14. Effects of disopyramide and verapamil on renal disposition and nephrotoxicity of cisplatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Ulcerogenic Effects of Apyramide and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ulcerogenic effects of Apyramide and the conventional non-steroidal anti-inflammatory drug (NSAID), indomethacin. The information is compiled to assist researchers and professionals in drug development in understanding the gastric safety profiles of these compounds. While extensive data is available for indomethacin, a widely used agent for inducing experimental gastric ulcers, information on this compound is more limited.
Executive Summary
Indomethacin is a potent NSAID known for its significant ulcerogenic side effects, which are a major limiting factor in its clinical use. These effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins in the gastric mucosa.[1] In contrast, available data, though limited, suggests that this compound (1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate) possesses a more favorable gastric safety profile. An early comparative study concluded that the acute ulcerogenic effect of this compound was lower than that of indomethacin in animal models.
Quantitative Comparison of Ulcerogenic Effects
The following table summarizes the comparative ulcerogenic potential of this compound and indomethacin based on available preclinical data. It is important to note that specific quantitative data for this compound is scarce in publicly available literature.
| Parameter | This compound | Indomethacin | Source |
| Acute Ulcerogenic Effect | Lower than indomethacin | High | [2] |
| Typical Ulcer Index (in rats) | Data not available | Varies with dose (e.g., 3.34±0.30mm at 30mg/kg to 19.53±2.87mm at 50mg/kg) | [3] |
| Observed Gastric Lesions | Data not available | Punctate and linear hemorrhagic lesions |
Experimental Protocols
Understanding the methodologies used to assess ulcerogenicity is crucial for interpreting the data. Below are detailed protocols for inducing and evaluating gastric ulcers, primarily focusing on the well-established indomethacin model.
Indomethacin-Induced Gastric Ulcer Model in Rats
This model is a standard and widely used method for evaluating the ulcerogenic potential of NSAIDs and the efficacy of gastroprotective agents.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Weight: Typically 200±25g.
-
Housing: Housed in standard laboratory conditions with free access to water.
2. Experimental Procedure:
-
Fasting: Animals are fasted for 24-48 hours before the experiment to ensure an empty stomach, which enhances the ulcerogenic effect of indomethacin.
-
Induction of Ulcers: A single oral dose of indomethacin is administered. Common dosages range from 30 mg/kg to 50 mg/kg.[3][4]
-
Observation Period: Following indomethacin administration, animals are observed for a period, typically 4 to 8 hours.
-
Euthanasia and Stomach Excision: After the observation period, the animals are euthanized, and their stomachs are immediately excised.
3. Assessment of Gastric Lesions:
-
Macroscopic Evaluation: The stomach is opened along the greater curvature, rinsed with saline, and examined for lesions in the glandular region.
-
Ulcer Index Calculation: The severity of the ulcers is quantified using an ulcer index. This can be based on the number and severity of lesions (e.g., a scoring system) or by measuring the total area of the lesions.
-
Histopathological Examination: Gastric tissue samples can be fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of the mucosal and submucosal layers.
4. Biochemical Analysis:
-
Evaluation of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase) and inflammatory mediators in gastric tissue.[4]
References
- 1. Pharmacological activity and toxicity of this compound: comparison with non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apium extract alleviates indomethacin-induced gastric ulcers in rats via modulating the VEGF and IK-κB/NF-κB p65 signaling pathway: insights from in silico and in vivo investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Apyramide: A Comparative Efficacy and Safety Analysis Against Other Non-Steroidal Anti-Inflammatory Drugs
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), Apyramide presents itself as a noteworthy pro-agent of indomethacin, designed to offer a comparable therapeutic profile with an improved safety margin. This guide provides a detailed comparison of this compound's efficacy and safety relative to its active metabolite, indomethacin, and other widely used NSAIDs, including ibuprofen, naproxen, and the COX-2 selective inhibitor, celecoxib. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their therapeutic effects—analgesia, anti-inflammation, and antipyresis—primarily through the inhibition of the cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1][2] In contrast, COX-2 is typically induced by inflammatory stimuli and is a key player in the inflammatory cascade.[1][2]
This compound functions as a prodrug, being metabolized in the body to its active form, indomethacin.[3] Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2.[3] The therapeutic anti-inflammatory actions of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the protective COX-1 enzyme in the gastric mucosa.[1] The relative inhibition of these two isoforms is a key determinant of an NSAID's efficacy and safety profile.
Comparative Efficacy
The efficacy of this compound, through its conversion to indomethacin, has been evaluated in several preclinical models of inflammation, pain, and fever. The following tables summarize the available quantitative data, comparing it with other common NSAIDs. It is important to note that direct comparative studies of this compound against NSAIDs other than indomethacin are limited in publicly available literature. Therefore, the data for ibuprofen, naproxen, and celecoxib are sourced from independent studies using similar experimental models.
Anti-Inflammatory Activity
The anti-inflammatory potential of NSAIDs is commonly assessed using the carrageenan-induced paw edema model in rats. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Table 1: Anti-Inflammatory Efficacy in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Maximum Inhibition of Edema (%) | ED50 (mg/kg) |
| This compound | - | Data not available | Data not available |
| Indomethacin | 10 | 54% at 4 hours[4] | 10[4] |
| Ibuprofen | - | Data not available | ~30-50 |
| Naproxen | 15 | 73% at 3 hours[4] | 15[4] |
| Celecoxib | 1, 10, 30 | Dose-dependent reduction[5] | ~10 |
ED50: The dose that produces 50% of the maximum effect.
Analgesic Activity
The analgesic properties of NSAIDs are often evaluated using the acetic acid-induced writhing test in mice. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior, which is considered a response to pain. The reduction in the number of writhes is a measure of analgesic activity.
Table 2: Analgesic Efficacy in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Inhibition of Writhing (%) | ED50 (mg/kg) |
| This compound | - | Data not available | Data not available |
| Indomethacin | 2 | 52.11%[6] | ~1-5 |
| Ibuprofen | - | Data not available | ~10-20 |
| Naproxen | - | Data not available | ~5-15 |
| Celecoxib | - | Data not available | ~10-30 |
Antipyretic Activity
The antipyretic (fever-reducing) effects of NSAIDs are typically studied in rats with yeast-induced hyperthermia. Subcutaneous injection of a yeast suspension induces a febrile response, and the ability of a drug to reduce the elevated body temperature is measured.
Table 3: Antipyretic Efficacy in Yeast-Induced Fever in Rats
| Compound | Dose (mg/kg) | Reduction in Rectal Temperature (°C) | ED50 (mg/kg) |
| This compound | - | Data not available | Data not available |
| Indomethacin | - | Data not available | ~5-10 |
| Ibuprofen | 100 | Significant reduction[7] | ~50-100 |
| Naproxen | - | Data not available | Data not available |
| Celecoxib | - | Data not available | Data not available |
Safety Profile: Gastrointestinal Effects
A major limiting factor in the long-term use of non-selective NSAIDs is their potential to cause gastrointestinal damage, including ulcers and bleeding. This is primarily due to the inhibition of COX-1, which is essential for maintaining the integrity of the gastric mucosa. The ulcerogenic potential of NSAIDs is often quantified by an "ulcer index" in animal models.
A key advantage of this compound, as highlighted in early studies, is its lower acute ulcerogenic effect compared to indomethacin.
Table 4: Comparative Ulcerogenic Potential in Rats
| Compound | Dose (mg/kg) | Ulcer Index / Mean Ulcer Area (mm²) |
| This compound | - | Lower than indomethacin |
| Indomethacin | - | 20.3 ± 1.58[8] |
| Ibuprofen | - | 9.5 ± 1.43[8] |
| Naproxen | - | Data not available |
| Celecoxib | - | No lesions observed[9] |
COX-1/COX-2 Selectivity
The ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 is a critical indicator of an NSAID's selectivity. A lower COX-1/COX-2 ratio suggests a preference for COX-1 inhibition, while a higher ratio indicates COX-2 selectivity. As this compound is a pro-agent of indomethacin, the COX selectivity of indomethacin is the relevant measure of the active drug's properties.
Table 5: Comparative COX-1 and COX-2 Inhibition (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Indomethacin | 0.0090[1] | 0.31[1] | 0.029[1] |
| Ibuprofen | 12[1] | 80[1] | 0.15[1] |
| Naproxen | ~2-5 | ~2-5 | ~1 |
| Celecoxib | 82[1] | 6.8[1] | 12[1] |
Data presented is from a study using human peripheral monocytes.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols for the key assays discussed in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., this compound, indomethacin) or vehicle is administered, usually orally or intraperitoneally, at a specified time before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for peripheral analgesic activity.
Protocol:
-
Animals: Swiss albino mice (20-25g) are commonly used.
-
Grouping and Drug Administration: Mice are divided into groups and treated with the test compound or vehicle, typically 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).
-
Observation: Immediately after the injection, each mouse is placed in an individual observation box, and the number of writhes (stretching of the abdomen and hind limbs) is counted for a specific period, usually 15-20 minutes.
-
Data Analysis: The percentage of analgesic activity is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Yeast-Induced Hyperthermia in Rats
This is a standard model for assessing the antipyretic activity of drugs.
Protocol:
-
Animals: Wistar rats (150-200g) are used.
-
Baseline Temperature: The initial rectal temperature of each rat is recorded using a digital thermometer.
-
Induction of Pyrexia: A 20% aqueous suspension of brewer's yeast is injected subcutaneously (10 mL/kg) into the dorsal region.
-
Post-Yeast Temperature: After 18-24 hours, the rectal temperature is measured again to confirm the induction of fever (an increase of at least 0.5°C).
-
Drug Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.
-
Data Analysis: The reduction in rectal temperature compared to the control group is calculated to determine the antipyretic effect.
Assessment of Gastric Ulceration in Rats
This protocol is used to evaluate the gastrointestinal side effects of NSAIDs.
Protocol:
-
Animals and Fasting: Rats are fasted for 24 hours before drug administration, with free access to water.
-
Drug Administration: The test compound is administered orally at a high dose.
-
Observation Period: Animals are observed for a specific period, typically 4-6 hours.
-
Stomach Examination: Rats are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for lesions under a magnifying glass. The severity of the ulcers is scored based on their number and size. A common scoring system is: 0 = no lesions; 1 = hyperemia; 2 = one or two slight lesions; 3 = more than two slight lesions or one severe lesion; 4 = more than two severe lesions. The sum of the scores for each animal is used to calculate the ulcer index.
Conclusion
This compound, as a pro-agent of indomethacin, demonstrates a pharmacological profile consistent with a potent, non-selective NSAID. The available evidence suggests that it possesses significant anti-inflammatory, analgesic, and antipyretic properties. A key differentiating feature highlighted in the literature is its potentially improved gastrointestinal safety profile compared to its active metabolite, indomethacin. However, a comprehensive understanding of this compound's comparative efficacy and safety necessitates further direct, head-to-head studies against a broader range of commonly used NSAIDs. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future investigations and for informing drug development decisions in the field of anti-inflammatory therapies.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
- 9. [Celecoxib vs indomethacin and acute gastric lesions in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Apyramide's Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the anti-inflammatory properties of Apyramide, a prodrug of the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. This compound, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, has demonstrated significant anti-inflammatory, analgesic, and antipyretic activities. This document offers an objective comparison of this compound's performance against its active metabolite, indomethacin, and other classes of anti-inflammatory agents, supported by available experimental data and detailed methodologies to aid in research and development.
Executive Summary
A pivotal study established that this compound exhibits a favorable safety profile compared to indomethacin, demonstrating lower toxicity and a reduced ulcerogenic effect in animal models.[1] As a prodrug, this compound's mechanism of action is intrinsically linked to indomethacin, involving the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This guide delves into the experimental evidence supporting these claims and provides a comparative framework against a selective COX-2 inhibitor, celecoxib, and a corticosteroid, dexamethasone, to offer a broad perspective on its therapeutic potential.
Data Presentation: Comparative Anti-Inflammatory Efficacy
Table 1: Efficacy in Carrageenan-Induced Paw Edema (Acute Inflammation)
| Compound | Dose | Route of Administration | % Inhibition of Edema | ED50 | Reference |
| This compound | - | Oral, i.p. | Effective | Not Reported | [1] |
| Indomethacin | 10 mg/kg | Oral | 54% (at 3 hours) | ~10 mg/kg | [2] |
| Celecoxib | 50 mg/kg | Oral | Significant reduction | Not Reported | [3] |
| Dexamethasone | 1 µg | Local injection | >60% (at 3 hours) | Not Reported | [4] |
Table 2: Efficacy in Cotton Pellet Granuloma (Sub-chronic Inflammation)
| Compound | Dose | Route of Administration | % Inhibition of Granuloma (Dry Weight) | Reference |
| This compound | - | Oral, i.p. | Effective | [1] |
| Indomethacin | 5 mg/kg | Oral | 57.08% | [5] |
| Celecoxib | 10 mg/kg | Oral | 13.5% | [6] |
| Dexamethasone | 1 mg/kg | Oral | 63% - 71.43% | [7][8] |
Table 3: Efficacy in Adjuvant-Induced Arthritis (Chronic Inflammation)
| Compound | Dose | Route of Administration | Effect on Arthritis Score | Reference |
| This compound | - | Oral, i.p. | Effective | [1] |
| Indomethacin | 0.3 - 3 mg/kg | Oral | Reduced total X-ray score | [9] |
| Indomethacin | 3 mg/kg | Oral | Lowered arthritis score on day 25 | [10] |
| Dexamethasone | 10 - 30 mg/kg | Oral | Reduced total X-ray score | [9] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and the comparator drugs are mediated through distinct signaling pathways.
This compound and Indomethacin: Non-Selective COX Inhibition
As a prodrug, this compound is metabolized in vivo to indomethacin, which then exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes. This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Celecoxib: Selective COX-2 Inhibition
Celecoxib selectively inhibits the COX-2 enzyme, which is primarily expressed at sites of inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.
Dexamethasone: Glucocorticoid Receptor-Mediated Action
Dexamethasone, a synthetic glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and downregulates the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB.
Experimental Protocols
The anti-inflammatory activity of this compound was validated using the following standard preclinical models.
Carrageenan-Induced Paw Edema in Rats
This model assesses acute inflammation.
Protocol:
-
Male Wistar rats (150-200g) are used.
-
The basal volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound, indomethacin), standard drug, or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[11][12]
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Cotton Pellet-Induced Granuloma in Rats
This model evaluates the transudative and proliferative phases of sub-acute inflammation.
Protocol:
-
Male albino rats (230-250g) are anesthetized.[8]
-
The back is shaved and disinfected.
-
A subcutaneous incision is made, and a sterilized cotton pellet (e.g., 20-30 mg) is implanted.[5][8]
-
The incision is sutured, and the animals are treated with the test compound, standard drug, or vehicle daily for a set period (e.g., 7 days).[8]
-
On the 8th day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are dissected.
-
The pellets are weighed (wet weight) and then dried to a constant weight (dry weight).
-
The difference in weight represents the amount of granuloma formation, and the percentage of inhibition is calculated compared to the control group.
Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation that shares features with human rheumatoid arthritis.
Protocol:
-
Susceptible rat strains (e.g., Lewis rats) are used.
-
Arthritis is induced by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a footpad.[13]
-
The animals are observed daily for the onset and severity of arthritis, which typically develops in 12-14 days.[13]
-
Treatment with the test compound, standard drug, or vehicle can be administered prophylactically (starting from day 0) or therapeutically (after the onset of arthritis).
-
The severity of arthritis is assessed by scoring the erythema and swelling of the paws.[14] Paw volume or diameter can also be measured.
-
At the end of the study, radiological and histological analyses of the joints may be performed to assess joint damage.
Conclusion
The available evidence indicates that this compound is an effective anti-inflammatory agent, acting as a less toxic prodrug for indomethacin. Its efficacy has been demonstrated in preclinical models of acute, sub-chronic, and chronic inflammation. While direct quantitative comparisons with modern anti-inflammatory drugs are limited by the age of the primary research, its established mechanism as a non-selective COX inhibitor places it within a well-understood therapeutic class. For researchers, this compound presents an interesting case of a prodrug strategy to potentially improve the therapeutic index of a potent NSAID. Further studies would be beneficial to quantify its dose-dependent efficacy and to directly compare its performance against selective COX-2 inhibitors and other modern anti-inflammatory compounds in standardized assays. This would provide a more complete picture of its potential role in the development of new anti-inflammatory therapies.
References
- 1. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 4. The local anti-inflammatory action of dexamethasone in the rat carrageenin oedema model is reversed by an antiserum to lipocortin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. An X-ray analysis of adjuvant arthritis in the rat. The effect of prednisolone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory, Anti-Arthritic and Anti-Nociceptive Activities of Nigella sativa Oil in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. A biochemical study of the cotton pellet granuloma in the rat. Effects of dexamethasone and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association between arthritis score at the onset of the disease and long-term locomotor outcome in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of COX Selectivity: Mofezolac vs. Celecoxib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase (COX) selectivity of Mofezolac and Celecoxib, supported by experimental data. This document also addresses initial inquiries regarding "Apyramide," clarifying its identity and relevance in the context of selective COX inhibition.
Initially, the query concerned a compound referred to as "this compound." Our investigation revealed that this compound is a prodrug of indomethacin. Indomethacin is a well-documented non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. Consequently, a direct comparison of its COX selectivity against a COX-2 selective inhibitor like celecoxib would not be a comparison of like-for-like selective agents.
Further investigation into compounds with similar nomenclature led to the identification of Mofezolac , a highly selective COX-1 inhibitor. Given the context of comparing a selective COX inhibitor against the COX-2 selective celecoxib, this guide will focus on the comparative analysis of Mofezolac and Celecoxib.
Quantitative Comparison of COX Inhibition
The inhibitory activity of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The ratio of IC50 values for COX-1 and COX-2 is a common metric for determining the selectivity of a COX inhibitor.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) | Primary Selectivity |
| Mofezolac | 1.44 nM[1][2] | 447 nM[1][2] | 0.0032 | COX-1 |
| Celecoxib | ~304 nM (estimated) | 40 nM[3] | 7.6[4] | COX-2 |
Note on Celecoxib IC50: Celecoxib is reported to be approximately 10-20 times more selective for COX-2 over COX-1[5]. Another source states a COX-1/COX-2 IC50 ratio of 7.6[4]. The estimated COX-1 IC50 value is calculated based on the reported selectivity ratio of 7.6 and the known COX-2 IC50 of 40 nM.
Experimental Protocols for Determining COX Selectivity
The determination of IC50 values for COX-1 and COX-2 inhibition is typically performed using in vitro enzyme assays. While specific laboratory protocols may vary, the general methodology involves the following steps:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Inhibitor Preparation: The test compounds (Mofezolac, Celecoxib) are dissolved in a suitable solvent, typically DMSO, to create a stock solution, which is then serially diluted to a range of concentrations.
-
Assay Reaction: The assay is usually conducted in a multi-well plate format. Each well contains the reaction buffer, a heme cofactor, and one of the COX enzymes.
-
Inhibitor Incubation: The various concentrations of the test inhibitors are added to the wells containing the enzyme and incubated for a specific period to allow for binding.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Detection of Prostaglandin Production: The COX enzyme converts arachidonic acid into prostaglandin H2 (PGH2), which is then further converted to other prostaglandins. The amount of prostaglandin produced is measured, often using techniques like enzyme-linked immunosorbent assay (ELISA) or by monitoring the consumption of a co-substrate using colorimetric or fluorometric methods.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the COX signaling pathway and a typical experimental workflow for determining COX selectivity.
Caption: COX Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for COX Inhibition Assay.
References
In Vivo Validation of Apyramide as an Indomethacin Prodrug: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo performance of Apyramide, a prodrug of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, against other indomethacin prodrugs. The objective of developing these prodrugs is to mitigate the gastrointestinal (GI) toxicity associated with indomethacin while maintaining or enhancing its anti-inflammatory efficacy. This guide summarizes available experimental data on pharmacokinetics, anti-inflammatory activity, and GI safety.
Executive Summary
Prodrug strategies for indomethacin aim to temporarily mask the carboxylic acid group responsible for direct mucosal irritation. This comparison focuses on this compound and representative ester and amide-based prodrugs. While data on this compound is limited in publicly available literature, existing studies suggest it possesses anti-inflammatory properties with a reduced ulcerogenic profile compared to the parent drug. Other indomethacin prodrugs, such as morpholinoalkyl and simple alkyl esters, have been more extensively studied in vivo, with quantitative data demonstrating improved GI safety and, in some cases, enhanced bioavailability.
Indomethacin's Mechanism of Action and Prodrug Rationale
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. However, this inhibition, particularly of COX-1 in the gastric mucosa, leads to a decrease in protective prostaglandins, resulting in gastric irritation, ulceration, and bleeding.
Comparative In Vivo Performance
This compound
This compound, chemically 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, is an ester prodrug of indomethacin. Early studies have positioned it as a promising candidate with retained therapeutic activity and improved gastric tolerance.
Anti-Inflammatory Activity: A study demonstrated that this compound exhibits anti-inflammatory activity in carrageenan-induced paw edema, cotton pellet granuloma, and adjuvant arthritis models in rats.[1] The potency was compared to indomethacin, though detailed quantitative data on the percentage of inhibition at various doses are not readily available in recent literature.
Gastrointestinal Safety: The primary advantage highlighted for this compound is its reduced ulcerogenic effect. In the same comparative study, this compound was found to be "far less toxic" than indomethacin in rats and mice, with a lower acute ulcerogenic effect.[1] Specific ulcer index data from this study is not available for a direct quantitative comparison.
Pharmacokinetics: A pharmacokinetic study of this compound was conducted in dogs after intravenous administration, however, the detailed results of this study are not publicly accessible.[2] Data on its oral bioavailability and plasma concentrations in rats, crucial for a comprehensive comparison, are not available in the reviewed literature.
Ester Prodrugs (Butyl and Octyl Esters)
Simple alkyl esters of indomethacin, such as the butyl ester (IM-BE) and octyl ester (IM-OE), have been synthesized and evaluated in vivo.
Anti-Inflammatory Activity: While direct anti-inflammatory efficacy data is not provided in the pharmacokinetic studies, the release of the active indomethacin in the systemic circulation implies that anti-inflammatory activity would be exerted.
Gastrointestinal Safety: Repeated oral administration of both IM-BE and IM-OE in rats showed that ulcerogenic activity was "hardly seen," in stark contrast to the severe irritation caused by indomethacin alone.[3][4]
Pharmacokinetics: The plasma levels of indomethacin after oral administration of IM-BE and IM-OE were found to be comparatively low, with bioavailabilities of 15.0% and 2.1%, respectively, relative to oral indomethacin.[3][4] This suggests that while the prodrugs themselves are absorbed, their conversion to indomethacin in the circulatory system is a rate-limiting step.[3][4]
| Prodrug | Animal Model | Bioavailability of Indomethacin (%) | Key Finding |
| Indomethacin Butyl Ester (IM-BE) | Rat | 15.0 | Reduced ulcerogenicity. Hydrolysis mainly in the circulatory system.[3][4] |
| Indomethacin Octyl Ester (IM-OE) | Rat | 2.1 | Significantly reduced ulcerogenicity. Very slow hydrolysis.[3][4][5] |
Morpholinoalkyl Ester Prodrugs
A series of morpholinoalkyl esters of indomethacin have been synthesized to improve both solubility and safety.
Anti-Inflammatory Activity: The anti-inflammatory activity of these prodrugs was found to be comparable to that of indomethacin in vivo.
Gastrointestinal Safety: Selected morpholinoalkyl ester prodrugs were significantly less irritating to the gastric mucosa than indomethacin following both single and chronic oral administration in rats.[6]
Pharmacokinetics: These water-soluble prodrugs demonstrated a 30-36% increase in oral bioavailability compared to the parent drug in rats.[6]
| Prodrug Class | Animal Model | Relative Bioavailability | Key Finding |
| Morpholinoalkyl Esters | Rat | 130-136% | Significantly less ulcerogenic with enhanced oral bioavailability.[6] |
Summary of Experimental Data
| Parameter | This compound | Indomethacin Butyl Ester | Indomethacin Octyl Ester | Morpholinoalkyl Esters | Indomethacin (Parent Drug) |
| Anti-inflammatory Activity | Active (qualitative)[1] | Implied | Implied | Comparable to Indomethacin | Active (Reference) |
| Gastrointestinal Ulcer Index | Lower than Indomethacin (qualitative)[1] | Significantly Lower | Significantly Lower | Significantly Lower[6] | High |
| Oral Bioavailability | Data not available | 15.0% (as Indomethacin)[3][4] | 2.1% (as Indomethacin)[3][4] | 130-136% (relative to Indomethacin)[6] | ~100% (animal model dependent) |
| Animal Model | Rat, Mouse[1] | Rat[3][4] | Rat[3][4] | Rat[6] | Rat |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Methodology:
-
Male Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups and orally administered with the vehicle, indomethacin, or the prodrug at various doses.
-
After a specific time (usually 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[7][8]
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.[7]
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Determination of Ulcer Index in Rats
This protocol is used to quantify the extent of gastric mucosal damage induced by NSAIDs.
Methodology:
-
Rats are fasted for 24 hours before the experiment, with free access to water.
-
The test compounds (indomethacin or prodrugs) are administered orally.
-
After a predetermined period (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for ulcers using a magnifying glass.
-
Ulcers are scored based on their number and severity (e.g., 0: no ulcer; 1: red coloration; 2: spot ulcers; 3: hemorrhagic streaks; 4: deep ulcers; 5: perforations).
-
The ulcer index is calculated for each group. The formula can vary, but a common method is: UI = (Mean severity score) + (Number of ulcers) + (% of animals with ulcers / 10). The percentage of protection is then calculated relative to the indomethacin group.
Conclusion
The available in vivo data supports the potential of this compound as an indomethacin prodrug with a favorable gastrointestinal safety profile. However, a comprehensive quantitative comparison with other indomethacin prodrugs is hampered by the limited availability of its oral pharmacokinetic and detailed anti-inflammatory efficacy data in the public domain. In contrast, other prodrugs, particularly morpholinoalkyl esters, have demonstrated not only a significant reduction in ulcerogenicity but also an enhancement in oral bioavailability. Further in vivo studies on this compound, focusing on its oral absorption, metabolic conversion to indomethacin, and dose-dependent anti-inflammatory effects, are warranted to fully elucidate its therapeutic potential and to allow for a more direct and robust comparison with other emerging indomethacin prodrugs.
References
- 1. Pharmacological activity and toxicity of this compound: comparison with non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Pharmacokinetics of Indomethacin Ester Prodrugs : Gastrointestinal and Hepatic Toxicity and the Hydrolytic Capacity of Various Tissues in Rats [jstage.jst.go.jp]
- 4. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of indomethacin octyl ester (prodrug) and indomethacin produced from the prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Cross-Validation of Apyramide's Analgesic Properties: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the analgesic properties of Apyramide, a non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of recent research and specific quantitative data for this compound, this document focuses on its comparison with other well-established NSAIDs, primarily Indomethacin, as referenced in historical literature. The experimental data presented for comparator drugs is based on established analgesic and anti-inflammatory models.
Executive Summary
This compound, chemically identified as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, has demonstrated analgesic, anti-inflammatory, and antipyretic properties in preclinical studies. Research from 1987 indicated its efficacy in models of carrageenan-induced paw edema, cotton pellet granuloma, and adjuvant-induced arthritis, with a reported lower toxicity profile compared to Indomethacin. This guide aims to provide a framework for evaluating the analgesic potential of this compound by presenting data on comparator drugs and outlining the standard experimental protocols used in such assessments.
Data Presentation: Comparative Analgesic and Anti-inflammatory Effects
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Max. Inhibition of Edema (%) | Time of Max. Effect (hours) |
| Indomethacin | 5 - 10 | Oral / Intraperitoneal | ~40-60% | 3 - 5 |
| Phenylbutazone | 100 | Oral | ~40-50% | 3 - 4 |
| This compound | Data not available | Oral / Intraperitoneal | Data not available | Data not available |
Table 2: Efficacy in Cotton Pellet Granuloma in Rats
| Compound | Dose (mg/kg/day) | Route of Administration | Inhibition of Granuloma Weight (%) |
| Indomethacin | 1 - 2 | Oral / Subcutaneous | ~30-50% |
| Phenylbutazone | 100 | Oral | ~30-40% |
| This compound | Data not available | Oral / Intraperitoneal | Data not available |
Table 3: Efficacy in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg/day) | Route of Administration | Inhibition of Paw Swelling (%) |
| Indomethacin | 1 - 3 | Oral | Significant reduction |
| Phenylbutazone | 50 - 100 | Oral | Significant reduction |
| This compound | Data not available | Oral / Intraperitoneal | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of NSAIDs like this compound.
Carrageenan-Induced Paw Edema
This model is used to assess acute inflammation and the efficacy of anti-inflammatory and analgesic drugs.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., this compound, Indomethacin) or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Cotton Pellet Granuloma
This model is employed to evaluate the chronic anti-inflammatory and anti-proliferative effects of a substance.
-
Animal Model: Male Wistar rats (180-220g) are commonly used.
-
Procedure:
-
Sterilized cotton pellets (e.g., 30-50 mg) are surgically implanted subcutaneously in the dorsal region of the rats.
-
The test compound or vehicle is administered daily for a period of 7 days.
-
On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.
-
The pellets are dried to a constant weight.
-
-
Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the mean weight of the granulomas from the treated groups with the control group.
Adjuvant-Induced Arthritis
This is a model of chronic inflammation and pain that resembles human rheumatoid arthritis.
-
Animal Model: Lewis or Wistar rats are often used due to their susceptibility to developing arthritis.
-
Procedure:
-
Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail or footpad.
-
The test compound or vehicle is administered daily, starting either on the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).
-
The severity of arthritis is assessed regularly by measuring paw volume and/or using an arthritis scoring system based on erythema and swelling of the joints.
-
-
Data Analysis: The change in paw volume and the arthritis score are compared between the treated and control groups to determine the anti-arthritic efficacy.
Mandatory Visualization
Signaling Pathway of NSAID-Mediated Analgesia
Caption: Mechanism of action of this compound and other NSAIDs.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay.
Apyramide vs. Indomethacin: A Comparative Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the prodrug Apyramide and its active parent drug, indomethacin. The data presented is based on a key preclinical study, offering insights into the biopharmaceutical advantages of this compound as a delivery system for indomethacin.
Executive Summary
This compound is a prodrug of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1] The primary rationale for the development of prodrugs like this compound is to improve the pharmacokinetic properties of the parent drug, such as enhancing bioavailability and reducing toxicity.[1] This guide summarizes the available pharmacokinetic data from a comparative study in a preclinical canine model, details the experimental methodology, and illustrates the underlying mechanism of action.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and indomethacin following intravenous administration in dogs. The data is derived from a study where this compound was administered, and the resulting plasma concentrations of both this compound and its metabolite, indomethacin, were measured and compared to the direct intravenous administration of an equimolar dose of indomethacin.
| Parameter | This compound (from this compound IV Dose) | Indomethacin (from this compound IV Dose) | Indomethacin (from Indomethacin IV Dose) |
| Half-life (t½) | 0.15 ± 0.08 h | 16.71 ± 9.46 h | 7.89 ± 2.20 h |
| Area Under the Curve (AUC) | Data not available | 12.36 ± 4.80 mg.h/l | 17.60 ± 4.12 mg.h/l |
| Maximum Concentration (Cmax) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| Time to Maximum Concentration (Tmax) | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Data sourced from "Pharmacokinetics of an indomethacin pro-drug: this compound after intravenous administration in dog" by M. Cociglio, et al. (1991).
Experimental Protocols
The following is a representative experimental protocol for an intravenous pharmacokinetic study in dogs, based on standard methodologies.
1. Subjects:
-
Nine healthy, adult beagle dogs.
-
Animals are to be fasted overnight prior to drug administration, with water available ad libitum.
2. Drug Administration:
-
This compound and indomethacin are administered intravenously as a single bolus injection.
-
The drugs are dissolved in a suitable vehicle for intravenous administration.
-
The dose is calculated based on the body weight of each animal.
3. Blood Sampling:
-
Blood samples (approximately 2-3 mL) are collected from a peripheral vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Samples are collected in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound and indomethacin are determined using a validated high-performance liquid chromatography (HPLC) method.
-
The method should be sensitive and specific for the quantification of both analytes in plasma.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including half-life (t½), area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are calculated using non-compartmental analysis.
Visualizations
Experimental Workflow
Caption: Workflow for a comparative intravenous pharmacokinetic study.
Signaling Pathway: Mechanism of Action of Indomethacin
References
Safety Operating Guide
Personal protective equipment for handling Apyramide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Apyramide. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this anti-inflammatory agent.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or dust particles of this compound. |
| Hand Protection | Protective gloves | Prevents direct skin contact with the substance. |
| Body Protection | Impervious clothing | Protects skin from accidental spills. |
| Respiratory Protection | Suitable respirator | To be used in situations where dust or aerosols may be generated. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Ensure that an accessible safety shower and eye wash station are located in the immediate vicinity of the handling area.[1]
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
Emergency Procedures and First Aid
In the event of exposure to this compound, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Containment and Cleanup: In case of a spill, take the following steps:
-
Evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment as outlined above.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite.[1]
-
Keep the product away from drains and water courses.[1]
Disposal:
-
Dispose of the substance in accordance with all applicable federal, state, and local regulations.[1]
-
Contaminated packaging should be recycled or disposed of according to the same regulations.[1]
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and to prevent contamination.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
